Quinacainol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
86073-85-0 |
|---|---|
Molecular Formula |
C21H30N2O |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
1-(2-tert-butylquinolin-4-yl)-3-piperidin-4-ylpropan-1-ol |
InChI |
InChI=1S/C21H30N2O/c1-21(2,3)20-14-17(16-6-4-5-7-18(16)23-20)19(24)9-8-15-10-12-22-13-11-15/h4-7,14-15,19,22,24H,8-13H2,1-3H3 |
InChI Key |
OPNPUTUBENWDBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=CC=CC=C2C(=C1)C(CCC3CCNCC3)O |
Appearance |
Solid powder |
Other CAS No. |
86073-85-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(4-(2-tert-butylquinolyl))-3-(4-piperidyl)propanol PK 10139 PK-10139 quinacainol RP 54272 RP-54272 |
Origin of Product |
United States |
Foundational & Exploratory
Quinacainol's Mechanism of Action in Cardiac Myocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Electrophysiological Effects on Cardiac Ion Channels
The primary electrophysiological effect of quinacainol on cardiac myocytes is the potent and specific blockade of voltage-gated sodium channels.
Sodium Channel (INa) Blockade
This compound inhibits the fast inward sodium current in a concentration-dependent manner. This action is the principal basis for its antiarrhythmic properties.
| Parameter | Value | Species/Preparation | Reference |
| EC50 for INa Block | 95 ± 25 µM | Rat Ventricular Myocytes | [1] |
| Onset of Block | Considerably prolonged vs. Quinidine | Rat Ventricular Myocytes | [1] |
| Recovery from Block | Considerably prolonged vs. Quinidine | Rat Ventricular Myocytes | [1] |
| Effect on dV/dtmax of Phase 0 | Dose-dependent reduction | Rat Epicardial Action Potentials | [2] |
Effects on Potassium Channels
Existing research indicates that this compound has limited impact on certain potassium currents involved in cardiac repolarization.
| Channel | Effect | Concentration | Species/Preparation | Reference |
| Transient Outward K+ Current (Ito) | No effective block | Up to 1.5 mmol/L | Rat Ventricular Myocytes | [1] |
| Sustained-Outward Plateau K+ Current (IKsus) | No effective block | Up to 1.5 mmol/L | Rat Ventricular Myocytes | [1] |
| Rapid Delayed Rectifier K+ Current (IKr) | Data not available | - | - | - |
| Slow Delayed Rectifier K+ Current (IKs) | Data not available | - | - | - |
Effects on Calcium Channels
Currently, there is no available data from the conducted searches detailing the effects of this compound on L-type or T-type calcium channels in cardiac myocytes.
In Vivo Electrophysiological and Antiarrhythmic Effects
Studies in animal models have characterized the effects of this compound on the entire heart, providing insights into its therapeutic and toxicological profile.
Electrocardiogram (ECG) Effects
| Parameter | Effect | Species | Reference |
| P-R Interval | Dose-dependent prolongation | Rat | [2] |
| QRS Duration | Prolongation | Rat | [2] |
| Q-T Interval | Increased at highest doses | Rat | [2] |
Antiarrhythmic and Pro-arrhythmic Doses
| Effect | Dose | Species | Reference |
| Antiarrhythmic Action | 2.0 and 4.0 mg/kg | Rat | [2] |
| Pro-arrhythmic Action | 8.0 mg/kg | Rat | [2] |
Signaling Pathways and Mechanisms
The following diagram illustrates the primary mechanism of action of this compound at the cellular level.
Caption: Primary mechanism of this compound in cardiac myocytes.
Experimental Protocols
Disclaimer: The following are generalized descriptions of methodologies. Specific parameters from the primary this compound studies were not available in the searched literature.
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to measure ionic currents across the membrane of isolated single cardiac myocytes.
Caption: Generalized workflow for whole-cell patch-clamp experiments.
Typical Solutions:
-
Extracellular (Bath) Solution (mM): NaCl, KCl, CaCl2, MgCl2, HEPES, Glucose; pH adjusted to 7.4.
-
Intracellular (Pipette) Solution (mM): K-aspartate or CsCl (to block K+ currents when studying INa), MgCl2, EGTA, HEPES, ATP; pH adjusted to 7.2.
Voltage-Clamp Protocol for INa:
-
Hold the cell membrane at a negative potential (e.g., -100 mV) to ensure sodium channels are in a resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -90 mV to +40 mV in 10 mV increments) for a short duration (e.g., 50 ms) to activate the sodium channels.
-
Record the peak inward current at each voltage step.
Langendorff-Perfused Isolated Heart
This ex vivo technique allows for the study of this compound's effects on the electrical and mechanical function of the whole heart, independent of systemic influences.
Caption: Workflow for Langendorff isolated heart experiments.
In Vivo Electrophysiology in Rats
This methodology involves the direct measurement of cardiac electrical activity in a living, anesthetized animal to assess the systemic effects of this compound.
Caption: Generalized workflow for in vivo electrophysiology studies.
Conclusion and Future Directions
This compound is a potent sodium channel blocker with Class Ic antiarrhythmic properties. Its prolonged interaction with the sodium channel distinguishes it from other agents in its class. While its effects on the fast sodium current are well-characterized, a significant knowledge gap exists regarding its interaction with other critical cardiac ion channels, particularly IKr, IKs, and calcium channels. A comprehensive understanding of its complete electrophysiological profile is essential for a thorough assessment of its therapeutic potential and pro-arrhythmic risk. Future research should focus on elucidating these unknown effects to fully characterize the mechanism of action of this compound in cardiac myocytes.
References
Foundational Research on Quinacainol (PK 10139): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinacainol (PK 10139) is a potent Class Ic antiarrhythmic agent that primarily exerts its therapeutic effects through the blockade of cardiac sodium channels. This technical guide provides a comprehensive overview of the foundational research on this compound, including its mechanism of action, electrophysiological effects, and the experimental methodologies used to elucidate these properties. Quantitative data from key preclinical studies are summarized in tabular format for clarity and comparative analysis. Detailed experimental protocols for the principal assays are provided, along with a proposed synthetic pathway for the molecule. Signaling pathway and experimental workflow diagrams are included to visually represent the core concepts.
Mechanism of Action
This compound is classified as a Class Ic antiarrhythmic drug. Its primary mechanism of action is the blockade of the fast voltage-gated sodium channels (NaV1.5) in cardiomyocytes.[1][2][3] By binding to these channels, this compound reduces the rapid influx of sodium ions during phase 0 of the cardiac action potential. This leads to a decrease in the maximum rate of depolarization (dV/dtmax), thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system. Notably, Class Ic agents like this compound exhibit slow dissociation kinetics from the sodium channel, resulting in a use-dependent blockade that is more pronounced at higher heart rates.[2][3]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound as a NaV1.5 channel blocker.
Quantitative Electrophysiological Data
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: In Vitro Electrophysiological Effects of this compound
| Parameter | Species | Preparation | Value | Reference |
| Sodium Current (INa) Inhibition (EC50) | Rat | Isolated Cardiac Myocytes | 95 µM | [1] |
Table 2: In Vivo Electrophysiological Effects of this compound in Rats
| Dose (mg/kg) | P-R Interval | QRS Duration | Q-T Interval | dV/dtmax (Phase 0) | Reference |
| 1.0 - 8.0 | Dose-dependent increase | No significant change | Increased at 8.0 mg/kg | Reduced | |
| 2.0 | Antiarrhythmic effect | - | - | - | |
| 4.0 | Antiarrhythmic effect | - | - | - | |
| 8.0 | Pro-arrhythmic effect | - | Increased | Reduced |
Table 3: Comparative Potency of this compound and Quinidine in Dogs
| Parameter | Relative Potency (this compound vs. Quinidine) | Reference |
| Increase in HV Interval | 42.5 times more potent | |
| Increase in QS Interval | 46 times more potent |
Experimental Protocols
Whole-Cell Patch-Clamp for Sodium Current Measurement
This protocol is adapted from standard methodologies for measuring ionic currents in isolated cardiomyocytes.
Objective: To determine the effect of this compound on the fast sodium current (INa) in ventricular myocytes.
Materials:
-
Isolated ventricular myocytes
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH
-
Internal (pipette) solution (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 10 HEPES; pH 7.2 with CsOH
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass microelectrodes (1-3 MΩ)
-
This compound stock solution
Procedure:
-
Cardiomyocytes are isolated from rat ventricles using enzymatic digestion.
-
Cells are transferred to a recording chamber on the stage of an inverted microscope and superfused with the external solution.
-
A glass microelectrode filled with the internal solution is brought into contact with a single myocyte to form a high-resistance (GΩ) seal.
-
The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -80 mV.
-
Sodium currents are elicited by depolarizing voltage steps (e.g., to -20 mV for 50 ms).
-
A stable baseline recording of INa is obtained.
-
This compound is applied at various concentrations via the superfusion system.
-
The effect of each concentration on the peak INa is recorded until a steady-state block is achieved.
-
Data are analyzed to determine the concentration-response relationship and calculate the EC50 value.
In Vivo Electrophysiology in a Rat Model of Myocardial Infarction
This protocol describes the assessment of the antiarrhythmic properties of this compound in conscious rats following coronary artery ligation.
Objective: To evaluate the efficacy of this compound in preventing arrhythmias induced by myocardial ischemia.
Materials:
-
Male Wistar rats (250-300 g)
-
Surgical instruments for thoracotomy
-
Suture material (e.g., 6-0 silk)
-
ECG recording system with implantable telemetry or subcutaneous electrodes
-
This compound solution for intravenous administration
-
Anesthetics (e.g., isoflurane)
Procedure:
-
Rats are anesthetized, and a thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is ligated to induce myocardial ischemia.
-
The chest is closed, and the animal is allowed to recover.
-
Continuous ECG monitoring is initiated to record the incidence and duration of ventricular arrhythmias.
-
A separate group of animals receives intravenous administration of this compound at various doses prior to or immediately after LAD ligation.
-
ECG parameters (P-R interval, QRS duration, Q-T interval) are measured and analyzed.
-
The antiarrhythmic or pro-arrhythmic effects of this compound are quantified by comparing the arrhythmia scores between the treated and vehicle control groups.
Experimental Workflow Diagram
Caption: Workflow for in vitro and in vivo evaluation of this compound.
Proposed Synthesis of this compound
Chemical Structure of this compound:
-
IUPAC Name: 1-(2-(tert-butyl)-4-quinolyl)-4-(1-piperidyl)butan-1-ol
-
CAS Number: 86073-85-0
-
Molecular Formula: C21H30N2O
Proposed Synthetic Pathway:
The synthesis could commence with a Friedländer annulation between 2-amino-tert-butyl-benzaldehyde and a suitably functionalized ketone. The resulting quinoline derivative would then undergo further modifications to introduce the piperidinylbutanol side chain.
Logical Relationship Diagram for Proposed Synthesis
Caption: A proposed synthetic pathway for this compound.
Conclusion
This compound (PK 10139) is a Class Ic antiarrhythmic agent with a well-defined mechanism of action centered on the blockade of cardiac sodium channels. Preclinical studies have provided quantitative data on its electrophysiological effects, demonstrating its potency in modulating cardiac conduction. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel antiarrhythmic compounds. Further research is warranted to fully elucidate its clinical potential and safety profile.
References
Quinacainol: A Technical Deep Dive into its Discovery and Preclinical Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The quest for novel antiarrhythmic agents with improved efficacy and safety profiles has been a long-standing endeavor in cardiovascular pharmacology. In the early 1980s, researchers at Rhône-Poulenc introduced Quinacainol (PK 10139), a synthetic quinoline compound, as a potential new therapeutic for cardiac arrhythmias. Early investigations revealed its potent activity as a sodium channel blocker, placing it within the Class I category of the Vaughan Williams classification of antiarrhythmic drugs. This guide will delve into the preclinical data that defined the initial understanding of this compound's pharmacological profile.
Discovery and History
The development of this compound, with the internal designation PK 10139, can be traced back to the pharmaceutical company Rhône-Poulenc. The initial publications highlighting its antiarrhythmic potential appeared in the early 1980s, positioning it as a novel investigational compound. Its chemical structure is 1-[2-(1,1-dimethylethyl)-4-quinolyl]-3-(4-piperidyl)-1-propanol. While the precise timeline of its synthesis and initial screening is not publicly documented, the body of preclinical research that followed in the subsequent years provides a window into its development trajectory.
Mechanism of Action: Sodium Channel Blockade
This compound's primary mechanism of action is the inhibition of the fast sodium current (INa) in cardiomyocytes. This action reduces the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.
Electrophysiological Profile
Studies on isolated rat ventricular myocytes demonstrated that this compound blocks sodium channels in a concentration-dependent manner, with a reported half-maximal effective concentration (EC50) of 95 µM.[1] Notably, its electrophysiological profile suggests a degree of selectivity, as it has been shown to have little effect on potassium currents (Ito or IKsus) at concentrations that produce a substantial sodium channel blockade.[2] This characteristic distinguishes it from other Class I antiarrhythmics, like quinidine, which also affect potassium channels. The selective blockade of sodium channels with minimal impact on repolarization is a hallmark of Class Ic antiarrhythmic agents.
Signaling Pathway
The following diagram illustrates the effect of this compound on the cardiac action potential.
Preclinical Pharmacology
The antiarrhythmic efficacy of this compound has been evaluated in various in vivo and ex vivo animal models.
In Vivo Studies in Rats
In a study on conscious rats with arrhythmias induced by coronary artery occlusion, this compound demonstrated significant antiarrhythmic effects.[1]
Table 1: In Vivo Antiarrhythmic Activity of this compound in Rats
| Dosage (mg/kg, i.v.) | Outcome |
| 2.0 and 4.0 | Antiarrhythmic actions observed. |
| 8.0 | Pro-arrhythmic effects noted. |
| ≥ 0.5 | Increased threshold currents for ventricular capture and fibrillation. |
| ≥ 2.0 | Increased ventricular refractoriness. |
| 1.0 to 8.0 | Reduced the maximum rate of rise (dV/dtmax) of phase 0 of the epicardial action potential. |
| 8.0 | Increased action potential duration and the Q-T interval. |
| Dose-dependent | Increased the P-R interval with no change in the QRS duration. |
Data sourced from Pugsley et al. (1992).[1]
Experimental Protocols
A detailed protocol for assessing the in vivo electrophysiological effects of this compound is outlined below.
The following protocol was employed to study the effects of this compound on ion currents in isolated rat ventricular myocytes.
Synthesis and Clinical Development Status
A comprehensive search of scientific literature and patent databases did not yield specific information on the chemical synthesis of this compound. While general methods for the synthesis of quinoline and piperidine derivatives are known, the exact route employed for this compound is not publicly available.
Furthermore, there is no published data from clinical trials involving this compound in human subjects. The reasons for the apparent halt in its development pipeline are not documented. It is possible that the pro-arrhythmic effects observed at higher doses in preclinical models, a common concern with Class I antiarrhythmic agents, may have posed a challenge for its progression to clinical evaluation.
Conclusion
This compound (PK 10139) is a potent, synthetic Class I antiarrhythmic agent that demonstrated significant efficacy in preclinical models through the selective blockade of cardiac sodium channels. The in-depth analysis of its electrophysiological and in vivo pharmacological properties in the 1980s and early 1990s provided a solid foundation for its characterization. However, the lack of publicly available information on its chemical synthesis and the absence of any reported clinical trials suggest that its development was likely discontinued. Despite this, the study of this compound contributes to the broader understanding of the structure-activity relationships of quinoline-based sodium channel blockers and the complexities of antiarrhythmic drug development. Further investigation into historical pharmaceutical archives may be necessary to fully elucidate the complete developmental history of this compound.
References
In Vitro Characterization of Quinacainol's Antiarrhythmic Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Quinacainol, a potent antiarrhythmic agent. This compound is classified as a Class I antiarrhythmic drug, with properties that suggest a subclass Ic designation.[1][2] This guide details the experimental protocols for its characterization, presents quantitative data on its electrophysiological effects, and visualizes its mechanism of action and experimental workflows.
Core Mechanism of Action
This compound exerts its antiarrhythmic effects primarily by blocking the fast sodium channels (INa) in cardiomyocytes in a concentration-dependent manner.[3] This action reduces the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction.[4] Unlike some other antiarrhythmics, this compound has minimal effect on potassium currents, specifically the transient outward (Ito) and the sustained outward plateau (IKsus) currents, at concentrations where it effectively blocks sodium channels.[3] This selective action on sodium channels is a hallmark of Class Ic antiarrhythmics.[3][5]
Quantitative Electrophysiological Data
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.
Table 1: In Vitro Effects of this compound on Cardiac Ion Channels
| Parameter | Species | Cell Type | Value | Reference |
| EC50 for INa Block | Rat | Ventricular Myocytes | 95 ± 25 µM | [3][6] |
Table 2: In Vivo Electrophysiological Effects of this compound in Rats
| Dose | Effect on P-R Interval | Effect on QRS Duration | Effect on Q-T Interval | Effect on dV/dtmax | Effect on Action Potential Duration | Effect on Ventricular Refractoriness |
| ≥ 1.0 mg/kg | Dose-dependent increase | No significant change | - | Reduction | - | - |
| ≥ 2.0 mg/kg | Dose-dependent increase | No significant change | - | Reduction | - | Increased |
| 8.0 mg/kg | Dose-dependent increase | No significant change | Increased | Reduction | Increased | Increased |
Note: Antiarrhythmic actions were observed at 2.0 and 4.0 mg/kg, while 8.0 mg/kg was found to be pro-arrhythmic.[4]
Experimental Protocols
A cornerstone for the in vitro characterization of this compound's antiarrhythmic properties is the whole-cell patch-clamp technique performed on isolated cardiomyocytes.
Protocol: Whole-Cell Patch-Clamp Analysis of this compound's Effects on INa and IK in Isolated Rat Ventricular Myocytes
1. Cell Isolation:
- Ventricular myocytes are enzymatically isolated from adult rat hearts.
- The heart is cannulated and retrogradely perfused with a calcium-free solution, followed by an enzyme solution (e.g., collagenase) to digest the extracellular matrix.
- The digested tissue is then gently triturated to release individual myocytes.
2. Solutions and Reagents:
- External Solution (for INa recording): Composed of (in mM): 135 NaCl, 5.4 CsCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, and 5.5 glucose. The pH is adjusted to 7.4 with NaOH.
- Internal (Pipette) Solution (for INa recording): Composed of (in mM): 130 CsF, 10 NaCl, 10 EGTA, and 10 HEPES. The pH is adjusted to 7.2 with CsOH.
- External Solution (for IK recording): Composed of (in mM): 135 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, and 5.5 glucose. The pH is adjusted to 7.4 with NaOH.
- Internal (Pipette) Solution (for IK recording): Composed of (in mM): 130 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 5 Mg-ATP. The pH is adjusted to 7.2 with KOH.
- This compound Stock Solution: Prepared in DMSO and diluted to final concentrations in the external solution.
3. Electrophysiological Recording:
- Isolated myocytes are placed in a recording chamber on the stage of an inverted microscope.
- Borosilicate glass micropipettes with a resistance of 2-4 MΩ are filled with the internal solution and used to form a giga-seal with the cell membrane.
- The cell membrane is then ruptured to achieve the whole-cell configuration.
- Membrane currents are recorded using a patch-clamp amplifier.
4. Voltage-Clamp Protocols:
- For INa: From a holding potential of -100 mV, depolarizing steps are applied in 10 mV increments from -80 mV to +40 mV for 50 ms.
- For Ito and IKsus: From a holding potential of -80 mV, a prepulse to -40 mV for 200 ms is applied to inactivate sodium channels, followed by depolarizing steps from -30 mV to +60 mV in 10 mV increments for 500 ms.
5. Data Analysis:
- Current amplitudes are measured at the peak (for INa and Ito) or at the end of the depolarizing pulse (for IKsus).
- Concentration-response curves are generated by plotting the percentage of current inhibition against the this compound concentration.
- The EC50 value is calculated by fitting the data to the Hill equation.
Visualizations
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and the general workflow for its in vitro characterization.
Caption: Proposed mechanism of this compound's antiarrhythmic action.
Caption: Experimental workflow for in vitro characterization.
References
- 1. The many NOs to the use of Class IC antiarrhythmics: weren’t the guidelines too strict? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Progress in Understanding the Cellular Mechanisms of Anti-arrhythmic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Mechanism of antiarrhythmic effects of class Ic drugs in paroxysmal atrial fibrillation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. This compound, a new antiarrhythmic with class I antiarrhythmic actions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Quinacainol's Therapeutic Potential in Ventricular Arrhythmias: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the preclinical data on quinacainol, a novel antiarrhythmic agent, focusing on its targets and efficacy in ventricular arrhythmia models. The document is intended for researchers, scientists, and drug development professionals actively engaged in the field of cardiac electrophysiology and antiarrhythmic drug discovery.
Core Mechanism of Action: A Selective Sodium Channel Blocker
This compound is classified as a Class I antiarrhythmic agent, exhibiting a primary mechanism of action centered on the blockade of cardiac sodium channels (INa).[1] This action is characteristic of Class Ic antiarrhythmics, which potently and durably suppress the rapid influx of sodium during phase 0 of the cardiac action potential. Notably, preclinical studies in isolated rat ventricular myocytes have demonstrated that this compound has minimal or no significant effect on the transient outward (ito) or the sustained-outward plateau (iKsus) potassium currents, even at high concentrations.[1] This selectivity for sodium channels over key potassium channels responsible for repolarization distinguishes it from other antiarrhythmic agents like quinidine.[1]
The targeted blockade of the sodium current by this compound leads to a reduction in the maximum rate of depolarization (dV/dtmax) of the cardiac action potential.[2] This electrophysiological effect slows conduction velocity in the cardiac tissue, a key mechanism for terminating and preventing re-entrant ventricular arrhythmias.
Quantitative Electrophysiological and Antiarrhythmic Effects
The following tables summarize the key quantitative data from preclinical studies on this compound in rat models of ventricular arrhythmia.
Table 1: In Vivo Electrophysiological Effects of this compound in Rats [2]
| Parameter | Dose (mg/kg, i.v.) | Effect |
| P-R Interval | Dose-dependent increase | |
| QRS Duration | No significant change | |
| Q-T Interval | Increased at 8.0 mg/kg | |
| Threshold for Ventricular Capture | ≥ 0.5 | Increased |
| Threshold for Ventricular Fibrillation | ≥ 0.5 | Increased |
| Ventricular Refractoriness | ≥ 2.0 | Increased |
| Action Potential dV/dtmax | 1.0 - 8.0 | Reduced |
| Action Potential Duration | 8.0 | Increased |
Table 2: Effects of this compound on Ventricular Arrhythmias in a Rat Model of Myocardial Ischemia [2]
| Dose (mg/kg, i.v.) | Outcome |
| 2.0 | Antiarrhythmic |
| 4.0 | Antiarrhythmic |
| 8.0 | Pro-arrhythmic |
Table 3: In Vitro Inhibition of Sodium Current by this compound [1]
| Preparation | Parameter | Value |
| Isolated Rat Ventricular Myocytes | EC50 for INa block | 95 ± 25 µmol/L |
Experimental Protocols
In Vivo Model of Ventricular Arrhythmia
The antiarrhythmic efficacy of this compound was evaluated in a well-established in vivo model using conscious rats.
Arrhythmia Induction: Ventricular arrhythmias were induced by the occlusion of the left anterior descending (LAD) coronary artery. This procedure mimics the ischemic conditions that often trigger ventricular tachyarrhythmias in a clinical setting.
Drug Administration and Monitoring: this compound was administered intravenously at varying doses. Continuous electrocardiogram (ECG) monitoring was performed to assess changes in cardiac rhythm and key electrophysiological intervals. Additionally, in anesthetized rats, left ventricular electrical stimulation was employed to determine the thresholds for ventricular capture and fibrillation, as well as to measure ventricular refractoriness. Epicardial intracellular potentials were also recorded to directly measure the effects of this compound on the cardiac action potential.
In Vitro Electrophysiology in Isolated Cardiomyocytes
The direct effects of this compound on cardiac ion channels were investigated using the whole-cell patch-clamp technique on isolated ventricular myocytes from rats.
Cell Isolation: Single ventricular myocytes were enzymatically isolated from rat hearts.
Electrophysiological Recordings: The whole-cell patch-clamp technique was used to record ionic currents, including the sodium current (INa) and various potassium currents (ito, iKsus). This technique allows for the precise measurement of drug-induced changes in the function of specific ion channels. A range of this compound concentrations were applied to the isolated cells to determine the concentration-response relationship for sodium channel blockade and to assess its effects on potassium channels.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the primary signaling pathway affected by this compound and a typical experimental workflow for its evaluation in an in vivo ventricular arrhythmia model.
Figure 1: Mechanism of action of this compound on cardiomyocyte ion channels.
Figure 2: Experimental workflow for in vivo evaluation of this compound.
References
early-stage research on Quinacainol derivatives
An In-depth Technical Guide to Early-Stage Research on Quinacainol and its Related Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research landscape for this compound and its broader chemical relatives, the quinoline and quinazoline derivatives. The document synthesizes preclinical data from in vitro and in vivo studies, offering insights into their therapeutic potential across various disease areas, including cardiovascular conditions, neurodegenerative disorders, and inflammation. Detailed experimental protocols, quantitative biological activity data, and visualizations of key molecular pathways are presented to support ongoing and future research and development efforts in this field.
Overview of this compound and its Analogs
This compound is an antiarrhythmic agent with Class I electrophysiological properties.[1] Its chemical scaffold is part of the larger quinoline and quinazoline families of heterocyclic compounds. These core structures are prevalent in medicinal chemistry and have been explored for a wide range of therapeutic applications due to their diverse biological activities.[2][3][4] Early-stage research on derivatives has focused on several key areas, including neuroprotection, anti-inflammatory effects, and anticancer activity.
Therapeutic Applications and Quantitative Data
The following sections summarize the key findings from early-stage research on this compound and related quinoline/quinazoline derivatives, with quantitative data presented for comparative analysis.
Antiarrhythmic Activity of this compound
Initial in vivo studies in rats have characterized the antiarrhythmic and electrophysiological effects of this compound. The compound demonstrated a dose-dependent effect on various cardiac parameters.
Table 1: In Vivo Electrophysiological and Antiarrhythmic Effects of this compound in Rats [1]
| Dose (mg/kg) | Effect on Ventricular Refractoriness | Effect on dV/dtmax of Phase 0 Epicardial Action Potentials | Effect on Action Potential Duration | Antiarrhythmic Action | Pro-arrhythmic Action |
| 0.5 | No significant increase | Reduced | No change | - | - |
| 1.0 | No significant increase | Reduced | No change | - | - |
| 2.0 | Increased | Reduced | No change | Yes | - |
| 4.0 | Increased | Reduced | No change | Yes | - |
| 8.0 | Increased | Reduced | Increased | - | Yes |
Neuroprotective Effects of Quinoline and Quinazoline Derivatives
A significant body of research has focused on the potential of quinoline and quinazoline derivatives in the context of neurodegenerative diseases, particularly Alzheimer's disease. The primary mechanisms explored include the inhibition of amyloid-beta (Aβ) aggregation and the inhibition of cholinesterases.
Table 2: In Vitro Activity of Quinoline/Quinazoline Derivatives in Alzheimer's Disease Models
| Compound Class | Specific Compound | Target | Activity | Reference |
| 8-Hydroxyquinoline Derivative | 5b | Self-induced Aβ1-42 aggregation | IC50 = 5.64 µM | [5] |
| Quinoline Derivative | 7a | Phosphodiesterase 5 (PDE5) | IC50 = 0.27 nM | [6] |
| Quinoline-Stilbene Derivative | 88 | Antiproliferative (MDA-MB 468 breast cancer cells) | IC50 = 0.12 µM | [7] |
| 4-Anilinoquinazoline Derivative | 2a | Wild-type EGFR | IC50 = 5.06 nM | [8] |
| 2-Furano-4(3H)-quinazolinone | 21 | Antiproliferative (Ovarian OVCAR-4) | GI50 = 1.82 µM | [9] |
| 2-Furano-4(3H)-quinazolinone | 21 | Antiproliferative (Non-small cell lung cancer NCI-H522) | GI50 = 2.14 µM | [9] |
Anti-inflammatory and Antioxidant Properties
Several quinoline and quinazoline derivatives have been investigated for their anti-inflammatory and antioxidant activities. These studies often involve in vitro models of inflammation and oxidative stress.
Table 3: In Vitro Anti-inflammatory and Antioxidant Activity of Quinoline Derivatives
| Compound | Assay | Result | Reference |
| 8-Hydroxyquinoline Derivative 5b | Oxygen Radical Absorbance Capacity (ORAC-FL) | 2.63 Trolox equivalents | [5] |
| Quinoline Carboxylic Acids | Anti-inflammatory activity in LPS-induced RAW264.7 macrophages | Appreciable anti-inflammatory affinities | [10] |
| NIQBD-loaded StNPs (200 mg/mL) | Reduction of inflammatory mediators (IL-1β, NF-κB) in lung and liver tissues | Significant decrease compared to MTX-induced inflammation group | [11] |
Experimental Protocols
This section details the methodologies for key experiments cited in the early-stage research of this compound and its derivatives.
General Synthesis of Quinazolinone Derivatives
A common method for the synthesis of certain quinazolinone derivatives involves the reaction of an amino-substituted phenoxy compound with a benzoxazinone derivative.
-
Reactants: 6-(4-amino-3-methylphenoxy)quinoxaline-2,3(1H,4H)-dione and 2-alkyl-4H-benzo[d][12][13]oxazin-4-one.[13]
-
Solvent: Glacial acetic acid.[13]
-
Procedure: The reactants are refluxed in glacial acetic acid for 6 hours.[13]
-
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[13]
-
Purification: After the reaction is complete, the acetic acid is evaporated. The residue is washed with hot isopropanol to dissolve byproducts, and the desired product is filtered and washed.[13]
In Vivo Model of Cardiac Arrhythmia
The antiarrhythmic actions of this compound were assessed in a rat model of myocardial infarction.
-
Animal Model: Conscious rats.[1]
-
Procedure: The rats are subjected to occlusion of the left anterior descending (LAD) coronary artery to induce arrhythmia.[1]
-
Drug Administration: this compound is administered at varying doses (e.g., 2.0 and 4.0 mg/kg) to assess its antiarrhythmic effects.[1]
-
Electrophysiological Measurements: In vivo electrophysiological actions are assessed by measuring drug-induced changes in the electrocardiogram (ECG), responses to left ventricular electrical stimulation, and changes in epicardial intracellular potentials.[1]
Aβ1-42 Aggregation Inhibition Assay
The inhibitory effect of 8-hydroxyquinoline derivatives on amyloid-beta aggregation was evaluated using an in vitro assay.
-
Peptide: Self-induced Aβ1-42 peptide.[5]
-
Assay Principle: The assay measures the extent of Aβ1-42 aggregation in the presence and absence of the test compound.
-
Detection: The aggregation can be monitored using techniques such as Thioflavin T fluorescence, which increases upon binding to amyloid fibrils.
-
Quantification: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the compound in preventing aggregation.[5]
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic or antiproliferative activity of novel quinazolinone derivatives is often evaluated against cancer cell lines using the MTT assay.
-
Cell Lines: Human cancer cell lines such as MCF-7 (breast) and HeLa (cervical).[13]
-
Procedure: Cells are seeded in 96-well plates and incubated with various concentrations of the synthesized compounds.
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Measurement: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The results are used to calculate the concentration at which 50% of cell growth is inhibited (GI50).
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the study of this compound derivatives.
Amyloid-Beta Aggregation Pathway and Inhibition
Caption: Inhibition of toxic Aβ oligomer formation by quinoline derivatives.
General Workflow for Synthesis and Screening of Novel Derivatives
Caption: A typical workflow for the discovery of new drug candidates.
Inflammatory Signaling Pathway Modulation
Caption: Inhibition of the NF-κB inflammatory pathway by derivatives.
References
- 1. This compound, a new antiarrhythmic with class I antiarrhythmic actions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Therapeutic potential of quinazoline derivatives for Alzheimer's disease: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 8-hydroxyquinoline derivatives targeting β-amyloid aggregation, metal chelation and oxidative stress against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clioquinol and other Hydroxyquinoline Derivatives Inhibit Aβ(1-42) Oligomer Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Quinacainol's Cardiac Electrophysiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of quinacainol on cardiac action potentials. This compound, a quinoline derivative, has been investigated for its antiarrhythmic properties, primarily attributed to its interaction with cardiac ion channels. This document summarizes the key electrophysiological effects, details the experimental methodologies used in its evaluation, and presents its mechanism of action through signaling pathway diagrams.
Core Electrophysiological Effects of this compound
This compound primarily exerts its antiarrhythmic effects by modulating cardiac sodium channels, characteristic of a Class I antiarrhythmic agent. Its actions, however, display some unique features that have led to its provisional subclassification as a Class Ic agent. The following sections and data tables provide a comprehensive overview of its impact on the heart's electrical activity.
Quantitative Data on Electrophysiological Parameters
The following tables summarize the dose-dependent effects of this compound on various cardiac electrophysiological parameters as determined in preclinical studies.
Table 1: Effects of this compound on Cardiac Action Potential and ECG Parameters in Rats
| Parameter | Dose (mg/kg, i.v.) | Effect | Citation |
| Action Potential | |||
| Phase 0 dV/dtmax | 1.0 - 8.0 | Dose-dependent reduction | [1] |
| Action Potential Height | 0.5, 1, 2, 4, 8 | Dose-dependent reduction | [2] |
| Action Potential Duration | 8.0 | Prolonged | [1][2] |
| ECG Intervals | |||
| P-R Interval | 0.5 and above | Dose-dependent prolongation | [1][2] |
| QRS Duration | No significant change | No significant change | [1] |
| Q-Tc Interval | 8.0 | Increased | [1] |
| Ventricular Properties | |||
| Ventricular Refractoriness | 2.0 and above | Increased | [1] |
| Threshold for Ventricular Fibrillation | 0.5 and above | Increased | [1] |
Table 2: Effects of this compound on Ion Channels in Rat Ventricular Myocytes
| Ion Current | Concentration | Effect | Citation |
| Sodium Current (INa) | EC50: 95 µM | Inhibition | [3][4][5] |
| Transient Outward Potassium Current (Ito) | Up to 1.5 mmol/L | Little to no effect | [3] |
| Sustained Outward Plateau Potassium Current (IKsus) | Up to 1.5 mmol/L | Little to no effect | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's effects on cardiac action potentials.
In Vivo Electrophysiological Studies in Rats
Objective: To assess the effects of this compound on ECG parameters and ventricular arrhythmogenesis in a living organism.
Animal Model: Conscious or pentobarbital-anesthetized rats.[1][2]
Procedure:
-
Animal Preparation: Rats are chronically prepared with indwelling catheters for intravenous drug administration and blood pressure monitoring. For conscious animal studies, ECG electrodes are implanted subcutaneously. For anesthetized studies, standard limb leads are used.
-
Drug Administration: this compound is administered intravenously, often in cumulative doses (e.g., 0.5, 1, 2, 4, and 8 mg/kg) over a defined period (e.g., 10-minute infusions every 25 minutes).[2]
-
ECG Recording: A continuous electrocardiogram (ECG) is recorded to monitor heart rate, P-R interval, QRS duration, and Q-T interval.
-
Programmed Electrical Stimulation (PES): To assess ventricular arrhythmogenesis, electrodes are placed on the left ventricle. Programmed electrical stimulation protocols are employed to determine the threshold currents for ventricular capture and the induction of ventricular fibrillation.[1]
-
Epicardial Intracellular Potential Recordings: In open-chest, anesthetized rats, conventional microelectrode techniques are used to record intracellular action potentials directly from the epicardial surface of the ventricle before and after this compound administration.[1][2]
Isolated Langendorff-Perfused Rat Heart Preparation
Objective: To study the direct effects of this compound on the heart, independent of systemic neural and hormonal influences.
Procedure:
-
Heart Isolation: Rats are heparinized and anesthetized. The heart is rapidly excised and mounted on a Langendorff apparatus via the aorta.
-
Perfusion: The heart is retrogradely perfused with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
Drug Administration: this compound is added to the perfusate at various concentrations.
-
Data Acquisition: ECG is recorded from the surface of the heart. Intracellular action potentials can be recorded from the ventricular epicardium using microelectrodes.
Whole-Cell Patch-Clamp Technique in Isolated Rat Ventricular Myocytes
Objective: To investigate the effects of this compound on specific ion channel currents.
Procedure:
-
Cell Isolation: Single ventricular myocytes are enzymatically isolated from rat hearts.
-
Patch-Clamp Recording: The whole-cell configuration of the patch-clamp technique is used. A glass micropipette with a tip diameter of ~1 µm is sealed onto the membrane of a single myocyte. The membrane patch under the pipette is then ruptured to allow electrical access to the cell's interior.
-
Voltage Clamp Protocols: Specific voltage clamp protocols are applied to isolate and measure different ion currents, such as the sodium current (INa), transient outward potassium current (Ito), and sustained outward plateau potassium current (IKsus).
-
Drug Application: this compound is applied to the bath solution at varying concentrations to determine its effect on the amplitude and kinetics of the targeted ion currents.[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the workflow of the key experimental procedures.
Caption: Mechanism of action of this compound on cardiac myocytes.
Caption: Workflow for whole-cell patch-clamp experiments.
Conclusion
This compound is a potent sodium channel blocker with Class Ic antiarrhythmic properties. It dose-dependently reduces the upstroke and height of the cardiac action potential and prolongs the P-R interval. At higher doses, it can also prolong the action potential duration and the Q-T interval. Its primary mechanism of action is the inhibition of the fast inward sodium current (INa) with minimal effects on the transient outward and sustained outward potassium currents at therapeutic concentrations. These electrophysiological characteristics contribute to its ability to suppress cardiac arrhythmias. Further research is warranted to fully elucidate its clinical potential and safety profile.
References
- 1. This compound, a new antiarrhythmic with class I antiarrhythmic actions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological and antiarrhythmic properties of this compound : a new sodium channel blocker? - UBC Library Open Collections [open.library.ubc.ca]
- 3. Block of NA+ and K+ currents in rat ventricular myocytes by this compound and quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
Quinacainol experimental protocol for in vivo rat studies
Introduction
Quinacainol is a novel compound with antiarrhythmic properties, classified as a Class I antiarrhythmic agent.[1] It has shown efficacy in preclinical rat models of cardiac arrhythmia. These application notes provide a comprehensive overview of the experimental protocols for evaluating the electrophysiological and antiarrhythmic actions of this compound in vivo in rats, based on published research. The provided methodologies are intended to guide researchers in designing and executing similar studies.
Mechanism of Action
This compound functions primarily by blocking sodium channels in cardiomyocytes.[2][3] This action reduces the maximum rate of depolarization of the cardiac action potential (Vmax), thereby slowing conduction velocity and prolonging the effective refractory period. By these mechanisms, this compound can suppress ectopic pacemaker activity and reentry circuits, which are common causes of cardiac arrhythmias. While its primary action is on sodium channels, it may also affect other ion channels at higher concentrations.
Data Presentation
Table 1: Electrophysiological Effects of this compound in Rats
| Dosage (mg/kg) | Change in P-R Interval | Change in QRS Duration | Change in Q-T Interval | Effect on Ventricular Refractoriness |
| 1.0 - 8.0 | Dose-dependent increase | No significant change | Increased at 8.0 mg/kg | Increased at ≥ 2.0 mg/kg |
| Reference: | [1] | [1] | [1] | [1] |
Table 2: Antiarrhythmic and Pro-arrhythmic Doses of this compound in a Rat Model of Myocardial Ischemia
| Dosage (mg/kg) | Effect on Arrhythmia |
| 2.0 | Antiarrhythmic |
| 4.0 | Antiarrhythmic |
| 8.0 | Pro-arrhythmic |
| Reference: | [1] |
Experimental Protocols
1. Animal Model and Preparation
-
Species: Male Sprague-Dawley or Wistar rats (250-350g).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Anesthesia: For surgical procedures, anesthesia can be induced with sodium pentobarbital (50-60 mg/kg, intraperitoneal) or an equivalent anesthetic. Maintain anesthesia throughout the experiment as required.
-
Surgical Preparation (for electrophysiology and ischemia models):
-
Perform a tracheotomy and mechanically ventilate the rat.
-
Catheterize the femoral vein for drug administration and the femoral artery for blood pressure monitoring.
-
For electrocardiogram (ECG) monitoring, place subcutaneous needle electrodes for a standard Lead II configuration.
-
2. Electrophysiological Studies
-
Objective: To assess the effects of this compound on cardiac electrical activity.
-
Procedure:
-
After surgical preparation, allow the animal to stabilize for at least 30 minutes.
-
Record baseline ECG, heart rate, and blood pressure.
-
Administer this compound intravenously at increasing doses (e.g., 0.5, 1.0, 2.0, 4.0, 8.0 mg/kg).
-
Continuously monitor and record ECG and hemodynamic parameters.
-
To assess ventricular refractoriness and the threshold for ventricular fibrillation, perform programmed electrical stimulation of the left ventricle.
-
For detailed analysis of action potentials, expose the heart via a thoracotomy and use epicardial intracellular electrodes to measure changes in the action potential duration and dV/dtmax of phase 0.[1]
-
3. Ischemia-Induced Arrhythmia Model
-
Objective: To evaluate the antiarrhythmic efficacy of this compound in a model of myocardial infarction.
-
Procedure:
-
Following surgical preparation, perform a left thoracotomy to expose the heart.
-
Place a ligature around the left anterior descending (LAD) coronary artery.
-
Allow for a stabilization period post-surgery.
-
Administer this compound or vehicle control intravenously.
-
After drug administration, induce myocardial ischemia by tightening the ligature to occlude the LAD coronary artery.
-
Monitor the ECG for the onset and duration of ventricular arrhythmias (e.g., ventricular tachycardia, ventricular fibrillation) for a defined period (e.g., 30 minutes).
-
Analyze the arrhythmia score and mortality rate between the treatment and control groups.
-
Mandatory Visualization
Caption: Experimental workflow for in vivo rat studies of this compound.
Caption: Proposed mechanism of action of this compound.
References
Application Notes and Protocols for Quinacainol in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Quinacainol in patch clamp electrophysiology studies. This compound, a quinidine analogue, is primarily classified as a Class Ic antiarrhythmic agent.[1][2] Its principal mechanism of action involves the blockade of voltage-gated sodium channels.[3][4]
Mechanism of Action
This compound functions as a potent sodium channel blocker, exhibiting concentration-dependent inhibition.[3] This blockade of the fast inward sodium current (INa) leads to a reduction in the maximum upstroke velocity (Vmax) of the cardiac action potential, without significantly affecting the action potential duration.[5] Notably, in rat ventricular myocytes, this compound has demonstrated minimal effect on the transient outward (ito) and sustained-outward plateau (iKsus) potassium currents.[3]
Signaling Pathway of this compound on a Cardiomyocyte
Caption: this compound's primary mechanism of action.
Quantitative Data
The following table summarizes the known quantitative effects of this compound from patch clamp studies.
| Parameter | Value | Cell Type | Ion Channel | Reference |
| EC50 | 95 ± 25 µM | Rat Ventricular Myocytes | Sodium Channel (INa) | [3] |
Experimental Protocols
This section outlines a general protocol for investigating the effects of this compound on voltage-gated sodium channels using whole-cell patch clamp electrophysiology.
Cell Preparation
-
Cell Line: Rat ventricular myocytes are a suitable model for studying the cardiac effects of this compound.[3]
-
Isolation: Isolate single ventricular myocytes using established enzymatic digestion protocols.
-
Plating: Plate the isolated cells on glass coverslips and allow them to adhere for at least 2 hours before recording.
Solutions
| Solution | Component | Concentration (mM) |
| External Solution (ACSF) | NaCl | 126 |
| KCl | 3 | |
| MgSO4 | 2 | |
| CaCl2 | 2 | |
| NaH2PO4 | 1.25 | |
| NaHCO3 | 26.4 | |
| Glucose | 10 | |
| Internal Solution | KCl | 130 |
| NaCl | 5 | |
| CaCl2 | 0.4 | |
| MgCl2 | 1 | |
| HEPES | 10 | |
| EGTA | 11 |
-
Note: The osmolarity of the external solution should be adjusted to 290-310 mOsm, and the internal solution to 260-280 mOsm.[6] The pH of both solutions should be adjusted to 7.3-7.4.[6] Bubble the external solution with 95% O2 / 5% CO2.[6]
Patch Clamp Recording
-
Technique: Whole-cell patch clamp is the most common configuration for this type of study.[7][8]
-
Electrodes: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: Approach a cell and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Whole-Cell Access: Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Voltage Clamp: Hold the cell at a holding potential of -80 mV to ensure the availability of sodium channels.
-
Data Acquisition: Use a suitable patch clamp amplifier and data acquisition software to record membrane currents.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing the effect of this compound.
Caption: Experimental workflow for this compound patch clamp.
Voltage Protocols
-
To Elicit Sodium Currents: From a holding potential of -80 mV, apply depolarizing voltage steps from -70 mV to +50 mV in 10 mV increments for 50 ms.
-
To Assess Voltage-Dependence of Inactivation: Use a two-pulse protocol. A 500 ms prepulse to various potentials (e.g., -120 mV to -30 mV) is followed by a test pulse to 0 mV to measure the fraction of available channels.
Data Analysis
-
Current Amplitude: Measure the peak inward current at each voltage step.
-
Concentration-Response Curve: Plot the percentage of current inhibition against the logarithm of the this compound concentration. Fit the data with a Hill equation to determine the EC50.
-
Gating Properties: Analyze changes in the voltage-dependence of activation and inactivation by fitting the data with Boltzmann functions. Studies have shown that this compound does not significantly shift the steady-state voltage dependence of activation for sodium currents.[3]
Expected Results
-
Concentration-Dependent Block: this compound is expected to block sodium currents in a concentration-dependent manner.[3]
-
Kinetics: The onset and recovery from block by this compound are considerably prolonged compared to quinidine.[3]
-
Voltage-Dependence: this compound is not expected to significantly alter the voltage-dependence of sodium channel activation.[3] Unlike quinidine, it does not produce a hyperpolarizing shift in the voltage dependence for sodium current inactivation.[3]
Troubleshooting
| Problem | Possible Cause | Solution |
| Unstable Seal | Poor cell health, debris in solution, dirty pipette | Use healthy cells, filter solutions, pull fresh pipettes |
| No Sodium Current | Channels are inactivated, low channel expression | Use a more negative holding potential, use a cell type with higher sodium channel density |
| Run-down of Current | Dialysis of essential intracellular components | Use the perforated patch technique or include ATP and GTP in the internal solution |
| Slow Drug Effect | Prolonged onset of this compound block | Allow for sufficient perfusion time at each concentration |
By following these application notes and protocols, researchers can effectively utilize patch clamp electrophysiology to investigate the effects of this compound on ion channels, contributing to a deeper understanding of its therapeutic and electrophysiological properties.
References
- 1. Pharmacological and antiarrhythmic properties of this compound : a new sodium channel blocker? - UBC Library Open Collections [open.library.ubc.ca]
- 2. Pharmacological and antiarrhythmic properties of this compound : a new sodium channel blocker? - UBC Library Open Collections [open.library.ubc.ca]
- 3. Block of NA+ and K+ currents in rat ventricular myocytes by this compound and quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a new antiarrhythmic with class I antiarrhythmic actions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Patch Clamp Protocol [labome.com]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. axolbio.com [axolbio.com]
Application Notes and Protocols for Assessing Quinacainol's Effects on ECG In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinacainol is a Class I antiarrhythmic agent that exerts its effects primarily by blocking cardiac sodium channels.[1][2][3][4] Understanding its detailed impact on cardiac electrophysiology is crucial for both efficacy and safety assessment. These application notes provide a comprehensive protocol for evaluating the effects of this compound on the electrocardiogram (ECG) in a preclinical in vivo rat model. The protocol outlines methods for surgical implantation of telemetry transmitters, continuous ECG data acquisition in conscious, freely moving animals, and detailed analysis of key ECG parameters. Adherence to these guidelines will ensure the generation of robust and reliable data to characterize the cardiovascular profile of this compound.
Data Presentation
Quantitative data from the study should be summarized in the following tables for clear interpretation and comparison across different dose groups.
Table 1: Effects of this compound on Heart Rate and ECG Intervals
| Treatment Group | Dose (mg/kg) | n | Heart Rate (bpm) | PR Interval (ms) | QRS Duration (ms) | QT Interval (ms) | QTc Interval (ms) |
| Vehicle Control | - | ||||||
| This compound | Low | ||||||
| This compound | Mid | ||||||
| This compound | High | ||||||
| Positive Control | - |
QTc (Corrected QT interval) should be calculated using a formula appropriate for the animal model, such as Bazett's or Fridericia's correction.[5]
Table 2: Incidence of Cardiac Arrhythmias
| Treatment Group | Dose (mg/kg) | n | Number of Animals with Arrhythmias | Types of Arrhythmias Observed |
| Vehicle Control | - | |||
| This compound | Low | |||
| This compound | Mid | |||
| This compound | High | |||
| Positive Control | - |
Experimental Protocols
This section details the methodology for the in vivo assessment of this compound's effects on ECG.
Animal Model
-
Species: Male Sprague-Dawley rats are a commonly used model for cardiovascular studies.[6]
-
Age/Weight: Animals should be young adults (e.g., 10-12 weeks old) with a weight range of 250-350g at the time of surgery.
-
Acclimatization: Animals should be acclimated to the housing facility for at least one week prior to any procedures.
Surgical Implantation of ECG Telemetry Transmitters
Telemetry allows for the recording of ECG data from conscious, unrestrained animals, which is considered the gold standard to avoid the confounding effects of anesthesia and restraint stress.[7][8][9][10]
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic regimen (e.g., isoflurane inhalation).
-
Surgical Preparation: Shave and aseptically prepare the surgical sites (ventral abdomen and pectoral regions).
-
Transmitter Implantation:
-
Make a midline abdominal incision to expose the peritoneal cavity.
-
Insert the sterile telemetry transmitter body into the abdominal cavity.[11]
-
Suture the abdominal muscle and skin layers.
-
Tunnel the two ECG leads subcutaneously from the abdomen to the appropriate recording sites.
-
Secure the negative electrode to the right pectoral muscle and the positive electrode to the left caudal rib area to approximate a Lead II configuration.[11]
-
-
Post-operative Care:
-
Administer appropriate analgesics for post-operative pain management.
-
Allow a recovery period of at least one week to ensure the animal has returned to its normal physiological state before dosing and recording.[5]
-
Experimental Design and Dosing
-
Group Allocation: Randomly assign animals to treatment groups (e.g., vehicle control, three dose levels of this compound, and a positive control known to affect ECG parameters).
-
Dosing:
-
The route of administration (e.g., intravenous, oral) should be relevant to the intended clinical use of this compound.
-
Dose selection should be based on previous toxicological and pharmacological data.
-
-
Data Acquisition:
-
House animals individually in cages placed on telemetry receivers.[5]
-
Record a baseline ECG for a defined period (e.g., 24 hours) before dosing.
-
Administer the vehicle or this compound.
-
Continuously record ECG for a specified duration post-dosing (e.g., 24-48 hours) to capture the time to peak effect and the duration of action.[5]
-
ECG Data Analysis
-
Software: Utilize a validated data acquisition and analysis software system.
-
Parameters to Analyze:
-
Heart Rate (HR): Calculated from the R-R interval.
-
PR Interval: Represents atrioventricular conduction time.
-
QRS Duration: Represents ventricular depolarization time.
-
QT Interval: Represents the total duration of ventricular depolarization and repolarization.
-
QTc Interval: Correct the QT interval for changes in heart rate.
-
Morphology: Assess for any changes in the P-wave, QRS complex, and T-wave morphology.
-
Arrhythmias: Identify and quantify the incidence of any cardiac arrhythmias, such as premature ventricular contractions (PVCs), tachycardia, or bradycardia.
-
Mandatory Visualizations
Signaling Pathway of Class I Antiarrhythmic Drugs
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo ECG Assessment
Caption: Workflow for assessing this compound's ECG effects.
References
- 1. New Progress in Understanding the Cellular Mechanisms of Anti-arrhythmic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lecturio.com [lecturio.com]
- 3. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 4. droracle.ai [droracle.ai]
- 5. ECG recording in conscious rats [bio-protocol.org]
- 6. A comprehensive protocol combining in vivo and ex vivo electrophysiological experiments in an arrhythmogenic animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomed.cas.cz [biomed.cas.cz]
- 8. Noninvasive recording of electrocardiogram in conscious rat: A new device - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
HPLC or spectrophotometry methods for Quinacainol quantification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Quinacainol in pharmaceutical formulations and biological matrices using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.
HPLC Method for this compound Quantification
This application note describes a precise and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound.
Principle
The method utilizes a C18 stationary phase and a mobile phase consisting of a mixture of an organic solvent and a buffer. The separation is based on the differential partitioning of this compound between the stationary and mobile phases. Detection is achieved using a UV detector at the wavelength of maximum absorbance of this compound.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A filtered and degassed mixture of acetonitrile and 20 mM potassium dihydrogen phosphate buffer (pH 4.5) in a ratio of 60:40 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 235 nm (hypothetical λmax based on quinoline derivatives).
-
Injection Volume: 20 µL.
-
Run Time: Approximately 10 minutes.
2. Preparation of Standard Solutions:
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 to 50 µg/mL.
3. Sample Preparation:
-
Pharmaceutical Formulations (e.g., Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.
-
Make up the volume to 100 mL with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.
-
The clear filtrate is the sample solution.
-
-
Biological Samples (e.g., Plasma): [1][2]
-
To 1 mL of plasma, add a suitable internal standard.
-
Perform protein precipitation by adding 3 mL of acetonitrile.
-
Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Separate the supernatant and evaporate it to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject the reconstituted sample into the HPLC system.
-
4. Method Validation: [3][4][5][6][7]
The developed method should be validated according to ICH guidelines for the following parameters:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This can be assessed by comparing the chromatograms of a blank, a placebo, a standard solution, and a sample solution.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is determined by plotting a calibration curve of peak area versus concentration for the working standard solutions.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is determined by the recovery of a known amount of analyte spiked into a sample matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD) of a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Data Presentation
Table 1: Hypothetical HPLC Method Validation Parameters for this compound Quantification
| Parameter | Result | Acceptance Criteria |
| Linearity | ||
| Range | 1 - 50 µg/mL | - |
| Correlation Coefficient (r²) | > 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (%RSD) | ||
| Intraday | < 2.0% | ≤ 2.0% |
| Interday | < 2.0% | ≤ 2.0% |
| LOD | 0.1 µg/mL | - |
| LOQ | 0.3 µg/mL | - |
| Specificity | No interference from excipients or endogenous components | Specific to analyte |
Spectrophotometry Method for this compound Quantification
This application note details a simple and cost-effective UV-Vis spectrophotometric method for the estimation of this compound in bulk and pharmaceutical dosage forms.
Principle
This method is based on the measurement of the absorption of ultraviolet radiation by this compound at its wavelength of maximum absorbance (λmax). The concentration of the drug is then determined by comparing its absorbance with that of a standard solution of known concentration.
Experimental Protocol
1. Instrumentation:
-
UV-Vis Spectrophotometer: A double beam UV-Vis spectrophotometer with a spectral bandwidth of 1 nm and a pair of 1 cm matched quartz cells.
2. Preparation of Reagents:
-
Solvent: 0.1 N Hydrochloric Acid (HCl).
3. Determination of Wavelength of Maximum Absorbance (λmax):
-
Prepare a dilute solution of this compound (e.g., 10 µg/mL) in 0.1 N HCl.
-
Scan the solution from 400 nm to 200 nm against a 0.1 N HCl blank.
-
The wavelength at which the maximum absorbance is observed is the λmax of this compound. (Hypothetically determined to be 235 nm).
4. Preparation of Standard Solutions:
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with 0.1 N HCl.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 2 to 20 µg/mL by diluting the stock standard solution with 0.1 N HCl.
5. Sample Preparation (Pharmaceutical Formulations):
-
Follow the same procedure as described in the HPLC method for sample preparation from tablets to obtain a solution with a concentration of 100 µg/mL, using 0.1 N HCl as the solvent.
-
Dilute this solution with 0.1 N HCl to obtain a final concentration within the Beer-Lambert's law range (e.g., 10 µg/mL).
6. Assay Procedure:
-
Measure the absorbance of the final sample solution and the working standard solutions at the determined λmax (235 nm) against the 0.1 N HCl blank.
-
Calculate the concentration of this compound in the sample using the calibration curve or by direct comparison with a standard of a similar concentration.
Data Presentation
Table 2: Hypothetical Spectrophotometric Method Validation Parameters for this compound Quantification
| Parameter | Result | Acceptance Criteria |
| λmax | 235 nm | - |
| Linearity (Beer's Law Range) | 2 - 20 µg/mL | - |
| Correlation Coefficient (r²) | > 0.998 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.5 - 101.5% | 98.0 - 102.0% |
| Precision (%RSD) | ||
| Intraday | < 1.5% | ≤ 2.0% |
| Interday | < 1.5% | ≤ 2.0% |
| LOD | 0.2 µg/mL | - |
| LOQ | 0.6 µg/mL | - |
Mandatory Visualization
Caption: HPLC Experimental Workflow for this compound Quantification.
Caption: Spectrophotometry Experimental Workflow for this compound Quantification.
Caption: Proposed Signaling Pathway of this compound's Antiarrhythmic Action.[8]
References
- 1. Frontiers | Simultaneous Determination of Five Alkaloids by HPLC-MS/MS Combined With Micro-SPE in Rat Plasma and Its Application to Pharmacokinetics After Oral Administration of Lotus Leaf Extract [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. pharmtech.com [pharmtech.com]
- 5. aaps.ca [aaps.ca]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. scispace.com [scispace.com]
- 8. Block of NA+ and K+ currents in rat ventricular myocytes by this compound and quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quinacainol in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinacainol, also known as PK 10139, is a quinoline derivative that has been identified as a sodium current inhibitor.[1][2] As a member of the Class I antiarrhythmic agents, it demonstrates efficacy in modulating the electrophysiological properties of cardiac tissue by blocking voltage-gated sodium channels.[3] The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[4][5][6][7][8]
Voltage-gated sodium channels (Nav) are critical for the initiation and propagation of action potentials in excitable cells. Their dysfunction is implicated in a variety of "channelopathies," making them important therapeutic targets for conditions such as epilepsy, pain, and cardiac arrhythmias. High-throughput screening (HTS) plays a pivotal role in the discovery of novel ion channel modulators by enabling the rapid screening of large compound libraries.[9][10]
This document provides detailed application notes and protocols for the use of this compound in HTS assays designed to identify and characterize modulators of voltage-gated sodium channels. This compound can serve as a valuable tool compound or reference inhibitor in these assays due to its known activity as a sodium channel blocker.
Signaling Pathway of Voltage-Gated Sodium Channels
Voltage-gated sodium channels are integral membrane proteins that cycle through three main conformational states: resting, activated (open), and inactivated. The transition between these states is governed by the membrane potential.
Quantitative Data for this compound
This compound's inhibitory activity against sodium channels can be quantified using various HTS-compatible assays. The following table summarizes key pharmacological data for this compound.
| Parameter | Value | Channel/Assay Condition | Reference |
| EC50 | 95 µM | Sodium Current | [1][2] |
| Class | I | Antiarrhythmic Agent | [3] |
High-Throughput Screening Protocols
Two primary methodologies are employed for HTS of sodium channel modulators: fluorescence-based assays and automated electrophysiology. This compound can be utilized as a reference compound in both assay formats to validate assay performance and normalize screening data.
Fluorescence-Based Sodium Influx Assay
This assay provides an indirect measure of sodium channel activity by detecting changes in intracellular sodium concentration using a fluorescent indicator dye. It is a cost-effective and high-throughput method suitable for primary screening.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture:
-
Culture HEK293 cells stably expressing the desired human voltage-gated sodium channel subtype (e.g., Nav1.5 for cardiac applications or Nav1.7 for pain studies).
-
Seed the cells at a density of 20,000-40,000 cells per well in 384-well black-walled, clear-bottom microplates.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing a sodium-sensitive fluorescent dye, such as Asante NaTRIUM Green-2 (ANG-2), according to the manufacturer's instructions.
-
Aspirate the cell culture medium from the plates and add 20 µL of the dye loading buffer to each well.
-
Incubate the plates at 37°C for 30-60 minutes in the dark. A no-wash protocol can be employed by including an extracellular quencher in the buffer.[1]
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and this compound (as a positive control) in an appropriate assay buffer.
-
Using a liquid handler, add the compounds to the cell plates.
-
-
Channel Activation and Signal Detection:
-
Prepare a solution of a sodium channel activator, such as veratridine or deltamethrin, in the assay buffer.
-
Place the cell plate into a fluorescence imaging plate reader (FLIPR).
-
Initiate fluorescence reading and, after establishing a baseline, add the activator solution to all wells.
-
Continue to measure the fluorescence signal for several minutes to capture the influx of sodium ions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each test compound concentration relative to the positive (this compound) and negative (vehicle) controls.
-
Generate concentration-response curves and determine the IC50 values for active compounds.
-
Automated Patch-Clamp Electrophysiology Assay
Automated electrophysiology is considered the "gold standard" for ion channel drug discovery as it directly measures the ionic currents flowing through the channels.[2][11] High-throughput platforms, such as the Sophion Qube or Nanion SyncroPatch, enable the screening of thousands of compounds per day with high-quality, giga-seal data.[11][12]
Experimental Workflow:
Detailed Protocol:
-
Cell Preparation:
-
Harvest cells expressing the target sodium channel subtype and prepare a high-quality single-cell suspension at the optimal density recommended for the specific automated patch-clamp platform.
-
-
System Setup:
-
Prepare the necessary intracellular and extracellular recording solutions.
-
Prepare compound plates with serial dilutions of test compounds and this compound.
-
Load the cell suspension, solutions, and compound plates onto the automated electrophysiology system (e.g., Qube 384).
-
-
Automated Assay Execution:
-
The instrument will automatically perform the following steps for each well of the 384-well plate:
-
Capture a single cell on the patch-clamp aperture.
-
Form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a specific voltage-clamp protocol to evoke sodium currents. A typical protocol involves holding the cell at a negative potential (e.g., -100 mV) and then depolarizing to a potential that elicits a peak inward current (e.g., -10 mV).
-
Apply a pre-compound control, followed by the test compound at a specific concentration.
-
Measure the sodium current in the presence of the compound.
-
-
-
Data Analysis:
-
The system's software automatically analyzes the data to determine the percentage of current inhibition for each compound.
-
For hit confirmation and potency determination, concentration-response experiments are performed to calculate IC50 values.
-
Off-Target Considerations and Safety Pharmacology
While this compound is known to target sodium channels, it is crucial in drug discovery to assess the selectivity of any new chemical entity. Off-target effects can lead to undesirable side effects.[9] Therefore, hits identified from a primary HTS campaign should be subjected to a panel of in vitro safety pharmacology assays to evaluate their activity against other key targets, such as:
-
hERG potassium channel: Inhibition of this channel is associated with a risk of cardiac arrhythmias (QT prolongation).
-
Other ion channels: (e.g., calcium and other potassium channels) to determine selectivity.
-
A panel of G-protein coupled receptors (GPCRs), kinases, and other enzymes.
Conclusion
This compound serves as a valuable pharmacological tool for the study of voltage-gated sodium channels in a high-throughput screening context. The choice of HTS assay, whether fluorescence-based or automated electrophysiology, will depend on the specific stage of the drug discovery campaign, with fluorescence assays being more suited for primary screening of large libraries and automated electrophysiology providing higher quality data for hit-to-lead and lead optimization phases. The protocols outlined in this document provide a framework for the application of this compound as a reference compound in these assays to facilitate the discovery of novel and selective sodium channel modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 5. Distinctive Properties and Powerful Neuromodulation of Nav1.6 Sodium Channels Regulates Neuronal Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent Inactivation-Dependent Inhibition of Adult and Neonatal NaV1.5 Channels by Lidocaine and Levobupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Quinapril--a preclinical review of the pharmacology, pharmacokinetics, and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacological and antiarrhythmic properties of this compound : a new sodium channel blocker? - UBC Library Open Collections [open.library.ubc.ca]
Application Notes and Protocols: Investigating the Interaction Between Quinacainol and Digoxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinacainol, an antiarrhythmic agent, and digoxin, a cardiac glycoside used in the treatment of heart failure and atrial fibrillation, are medications that may be co-administered in patients with cardiovascular conditions.[1] Understanding the potential for drug-drug interactions between these two compounds is critical for ensuring patient safety and therapeutic efficacy. This document provides a comprehensive overview of the potential mechanisms of interaction and detailed protocols for in vitro and in vivo studies to characterize the pharmacokinetic and pharmacodynamic interplay between this compound and digoxin.
The primary mechanism of action for digoxin involves the inhibition of the Na+/K+-ATPase pump in myocardial cells.[1] This leads to an increase in intracellular calcium, enhancing myocardial contractility. Digoxin has a narrow therapeutic index, and alterations in its plasma concentration can lead to toxicity or loss of efficacy. A significant factor in digoxin's disposition is its interaction with the efflux transporter P-glycoprotein (P-gp), encoded by the ABCB1 gene. P-gp is expressed in the intestines, liver, and kidneys and plays a crucial role in limiting the absorption and facilitating the excretion of digoxin. Inhibition of P-gp by co-administered drugs can lead to a significant increase in digoxin plasma concentrations and the risk of toxicity.[2]
This compound is a quinoline derivative. Structurally similar compounds, such as quinine, are known substrates and inhibitors of P-glycoprotein.[3][4] This raises a strong possibility that this compound may also inhibit P-gp, thereby affecting the pharmacokinetics of digoxin. Furthermore, quinoline compounds can be metabolized by and also inhibit cytochrome P450 (CYP) enzymes, which represents another potential avenue for pharmacokinetic interactions.[5][6]
Pharmacodynamically, both this compound and digoxin have effects on cardiac electrophysiology. Therefore, it is also essential to investigate their combined effects on cardiac ion channels and action potential duration to identify any potential for additive or synergistic proarrhythmic effects.
These application notes will provide a structured approach to systematically investigate the potential for a clinically significant drug-drug interaction between this compound and digoxin.
Potential Signaling and Interaction Pathways
A key focus for investigating the interaction between this compound and digoxin is the P-glycoprotein transport system and cytochrome P450-mediated metabolism. The following diagrams illustrate these potential interaction pathways.
Caption: Potential P-glycoprotein-mediated interaction between this compound and digoxin in an enterocyte.
Caption: Potential cytochrome P450-mediated interaction of this compound in a hepatocyte.
Experimental Protocols
This section outlines detailed protocols for key in vitro and in vivo experiments to assess the interaction between this compound and digoxin.
In Vitro Studies
This assay determines if this compound inhibits the P-gp mediated transport of digoxin.
Caption: Workflow for the Caco-2 cell permeability assay to assess P-gp inhibition.
Protocol:
-
Cell Culture:
-
Seed Caco-2 cells onto Transwell permeable supports (e.g., 12-well or 24-well plates) at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin) to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
-
Monolayer Integrity Assessment:
-
Before the transport experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 cell monolayers using a voltmeter. TEER values should be >200 Ω·cm² to indicate a confluent and intact monolayer.
-
Alternatively, assess the permeability of a paracellular marker like Lucifer yellow.
-
-
Transport Experiment:
-
Wash the cell monolayers twice with pre-warmed Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.
-
Prepare transport solutions containing a known concentration of digoxin (e.g., 1-10 µM) and varying concentrations of this compound (e.g., 0.1-100 µM) in HBSS. Include a vehicle control (digoxin alone) and a positive control inhibitor (e.g., verapamil).
-
To measure apical-to-basolateral (A-to-B) transport, add the transport solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
To measure basolateral-to-apical (B-to-A) transport, add the transport solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm).
-
At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.
-
-
Sample Analysis and Data Calculation:
-
Quantify the concentration of digoxin in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) for each direction using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux, A is the surface area of the Transwell membrane, and C0 is the initial concentration of digoxin.
-
Calculate the efflux ratio (ER) as the ratio of Papp (B-to-A) to Papp (A-to-B).
-
An ER significantly greater than 2 in the absence of an inhibitor is indicative of active efflux. A dose-dependent reduction in the ER in the presence of this compound suggests P-gp inhibition.
-
Data Presentation:
| This compound Conc. (µM) | Papp (A-to-B) (cm/s) | Papp (B-to-A) (cm/s) | Efflux Ratio (ER) | % Inhibition of Efflux |
| 0 (Vehicle Control) | 0 | |||
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 100 | ||||
| Verapamil (Positive Control) |
This assay determines if this compound inhibits major drug-metabolizing CYP isoforms.
Protocol:
-
Incubation:
-
Use human liver microsomes (HLM) as the enzyme source.
-
Prepare incubation mixtures containing HLM (e.g., 0.2-0.5 mg/mL), a specific CYP probe substrate (see table below), and varying concentrations of this compound (e.g., 0.1-100 µM) in phosphate buffer.
-
Include a vehicle control (no this compound) and a positive control inhibitor for each CYP isoform.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding an NADPH-generating system.
-
Incubate for a specific time (e.g., 10-60 minutes) at 37°C.
-
Terminate the reaction by adding a stopping solution (e.g., ice-cold acetonitrile).
-
-
Sample Analysis and Data Calculation:
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
Calculate the rate of metabolite formation.
-
Determine the IC50 value of this compound for each CYP isoform by plotting the percent inhibition against the logarithm of the this compound concentration.
-
CYP Isoforms and Probe Substrates:
| CYP Isoform | Probe Substrate | Metabolite Measured | Positive Control Inhibitor |
| CYP1A2 | Phenacetin | Acetaminophen | Furafylline |
| CYP2C9 | Diclofenac | 4'-Hydroxydiclofenac | Sulfaphenazole |
| CYP2C19 | S-Mephenytoin | 4'-Hydroxy-S-mephenytoin | Ticlopidine |
| CYP2D6 | Dextromethorphan | Dextrorphan | Quinidine |
| CYP3A4 | Midazolam | 1'-Hydroxymidazolam | Ketoconazole |
Data Presentation:
| CYP Isoform | This compound IC50 (µM) |
| CYP1A2 | |
| CYP2C9 | |
| CYP2C19 | |
| CYP2D6 | |
| CYP3A4 |
This study identifies the primary metabolic pathways of this compound.[7]
Protocol:
-
Incubation:
-
Incubate this compound (e.g., 1-10 µM) with human liver microsomes or S9 fractions in the presence of NADPH (for Phase I metabolism) or UDPGA (for Phase II glucuronidation).
-
Incubate at 37°C for a set time (e.g., 60 minutes).
-
Terminate the reaction with a stopping solution.
-
-
Metabolite Identification:
-
Analyze the samples using high-resolution LC-MS/MS to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.
-
In Vivo Studies
This study investigates the effect of this compound on the pharmacokinetics of digoxin in an animal model.[8][9]
Caption: Workflow for an in vivo pharmacokinetic drug interaction study in rats.
Protocol:
-
Animals:
-
Use male Sprague-Dawley rats (250-300 g).
-
Acclimatize the animals for at least one week before the experiment.
-
-
Study Design:
-
Employ a parallel-group design.
-
Group 1 (Control): Administer the vehicle for this compound followed by a single oral dose of digoxin (e.g., 0.5 mg/kg).
-
Group 2 (Treatment): Administer a single oral dose of this compound (e.g., 10 mg/kg) 1 hour before the administration of a single oral dose of digoxin (0.5 mg/kg).
-
-
Dosing and Sample Collection:
-
Administer the drugs via oral gavage.
-
Collect blood samples (approximately 0.2 mL) from the tail vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-digoxin dose).
-
Collect blood into heparinized tubes and centrifuge to obtain plasma. Store plasma samples at -80°C until analysis.
-
-
Sample Analysis and Pharmacokinetic Analysis:
-
Quantify digoxin concentrations in plasma samples using a validated LC-MS/MS method.
-
Perform non-compartmental pharmacokinetic analysis to determine key parameters such as:
-
AUC (Area Under the plasma concentration-time Curve)
-
Cmax (Maximum plasma Concentration)
-
Tmax (Time to reach Cmax)
-
t1/2 (Elimination Half-life)
-
CL/F (Apparent total clearance)
-
-
Compare the pharmacokinetic parameters between the control and treatment groups using appropriate statistical tests (e.g., Student's t-test or ANOVA).
-
Data Presentation:
| Pharmacokinetic Parameter | Control Group (Digoxin alone) | Treatment Group (this compound + Digoxin) | % Change | p-value |
| AUC0-t (ng*h/mL) | ||||
| Cmax (ng/mL) | ||||
| Tmax (h) | ||||
| t1/2 (h) | ||||
| CL/F (mL/h/kg) |
Pharmacodynamic Interaction Studies
This assay evaluates the combined effects of this compound and digoxin on the cardiac action potential.
Protocol:
-
Cell Isolation:
-
Isolate ventricular myocytes from adult guinea pigs or rabbits.
-
-
Patch-Clamp Recording:
-
Perform whole-cell patch-clamp recordings in the current-clamp mode.
-
Record baseline action potentials elicited by electrical stimulation (e.g., 1 Hz).
-
Sequentially perfuse the cells with solutions containing:
-
Vehicle control
-
Digoxin alone (at a clinically relevant concentration)
-
This compound alone (at a therapeutic concentration)
-
A combination of digoxin and this compound
-
-
-
Data Analysis:
-
Measure key action potential parameters:
-
Resting Membrane Potential (RMP)
-
Action Potential Duration at 50% and 90% repolarization (APD50, APD90)
-
Maximum upstroke velocity (Vmax)
-
Action Potential Amplitude (APA)
-
-
Compare the parameters between the different treatment conditions to assess for additive or synergistic effects.
-
Data Presentation:
| Parameter | Vehicle | Digoxin | This compound | Digoxin + this compound |
| RMP (mV) | ||||
| APD50 (ms) | ||||
| APD90 (ms) | ||||
| Vmax (V/s) | ||||
| APA (mV) |
This assay provides a higher-throughput assessment of the proarrhythmic potential of the drug combination on a syncytium of cardiomyocytes.
Protocol:
-
Cell Culture:
-
Culture human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) on MEA plates.
-
-
MEA Recording:
-
Record baseline field potentials from the spontaneously beating cardiomyocytes.
-
Apply increasing concentrations of digoxin, this compound, and their combination to the cells.
-
Record field potentials after each drug addition.
-
-
Data Analysis:
-
Analyze the recordings for changes in:
-
Field Potential Duration (FPD)
-
Beating rate
-
Arrhythmic events (e.g., early afterdepolarizations, fibrillatory patterns)
-
-
Compare the effects of the individual drugs and the combination to assess for proarrhythmic risk.
-
Data Presentation:
| Drug(s) and Concentration | FPDc (ms) | Beat Rate (bpm) | Incidence of Arrhythmias (%) |
| Vehicle | |||
| Digoxin (low conc.) | |||
| Digoxin (high conc.) | |||
| This compound (low conc.) | |||
| This compound (high conc.) | |||
| Digoxin + this compound (low conc.) | |||
| Digoxin + this compound (high conc.) |
Conclusion
The provided protocols offer a comprehensive framework for the preclinical evaluation of the potential drug-drug interaction between this compound and digoxin. The in vitro assays will elucidate the molecular mechanisms of interaction, specifically focusing on P-gp and CYP450 inhibition. The in vivo pharmacokinetic study will determine the clinical relevance of any observed in vitro interactions. Finally, the pharmacodynamic studies will assess the combined effects on cardiac electrophysiology to identify any potential for adverse cardiac events. A thorough investigation using these methods is essential to inform clinical recommendations and ensure the safe and effective use of this compound and digoxin in combination.
References
- 1. researchgate.net [researchgate.net]
- 2. Transporter-Mediated Drug-Drug Interactions and Their Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased uptake of quinine into the brain by inhibition of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of P-Glycoprotein-Mediated Paclitaxel Resistance by Reversibly Linked Quinine Homodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Cytochrome P450 Enzymes by Quinones and Anthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of digoxin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Digoxin-amiodarone interaction: in vivo and in vitro studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quinacainol Administration in Hemodynamic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinacainol is a Class I antiarrhythmic agent that has been investigated for its effects on cardiac hemodynamics. These application notes provide a comprehensive overview of the administration of this compound for hemodynamic studies in human patients, with a focus on the intravenous route, for which clinical data is available. The provided protocols are intended to serve as a guide for researchers and clinicians in designing and executing studies to evaluate the hemodynamic impact of this compound.
Data Presentation
The following table summarizes the quantitative hemodynamic effects of intravenously administered this compound in patients with normal left ventricular function, as reported in a clinical study. The study involved 16 patients, with 12 in an untreated group and 4 pretreated with beta-blockers and atropine to block reflex autonomic responses.
| Hemodynamic Parameter | Patient Group | Baseline (Mean ± SD) | 5 Minutes Post-Infusion (Mean ± SD) | 25 Minutes Post-Infusion (Mean ± SD) |
| Heart Rate (beats per minute) | Untreated | 74 ± 10 | 80 ± 9 | - |
| Pretreated | - | No significant change | No significant change | |
| Vmax (circ/sec) | Untreated | 1.56 ± 0.56 | 1.36 ± 0.45 | 1.36 ± 0.61 |
| Pretreated | 1.61 ± 0.19 | 1.33 ± 0.08 | 1.09 ± 0.13 |
Vmax is a measure of the maximum velocity of circumferential fiber shortening, an index of myocardial contractility.
Experimental Protocols
Protocol 1: Intravenous Administration of this compound for Hemodynamic Assessment
This protocol outlines the procedure for the intravenous administration of this compound to assess its hemodynamic effects.
1. Patient Selection and Preparation:
-
Enroll patients with normal left ventricular function, as confirmed by appropriate cardiac imaging (e.g., echocardiography).
-
Obtain informed consent from all participants.
-
Patients should be in a fasting state for at least 6 hours prior to the study.
-
Establish intravenous access using a large-bore catheter.
-
For studies investigating direct myocardial effects, a subgroup of patients may be pretreated with autonomic nervous system blocking agents (e.g., a beta-blocker and atropine) to mitigate reflex changes in heart rate and contractility.
2. Drug Preparation and Administration:
-
Prepare a solution of this compound for intravenous infusion according to the manufacturer's instructions or the study protocol.
-
The specific dosage and infusion rate should be determined by the study's objectives. Based on available data, a slow intravenous infusion is recommended.
-
Administer the this compound solution using a calibrated infusion pump to ensure accurate and consistent delivery.
3. Hemodynamic Monitoring:
-
Continuous electrocardiogram (ECG) monitoring is mandatory throughout the study to detect any rhythm disturbances.
-
Invasive arterial blood pressure should be continuously monitored via an arterial line.
-
Cardiac contractility should be assessed using a reliable method, such as the measurement of Vmax from M-mode echocardiography or other validated indices.
-
Hemodynamic measurements should be recorded at baseline (before drug administration) and at specified time points during and after the infusion (e.g., 5 and 25 minutes post-infusion).
4. Data Collection and Analysis:
-
Record all hemodynamic parameters at each time point.
-
Analyze the data to determine the mean changes from baseline and assess the statistical significance of these changes.
-
Compare the hemodynamic responses between different patient groups (e.g., with and without autonomic blockade) if applicable.
Mandatory Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound's hemodynamic effects.
Experimental Workflow
Caption: Workflow for a hemodynamic study of intravenous this compound.
Troubleshooting & Optimization
Technical Support Center: Optimizing Quinacainol Dosage for Antiarrhythmic Action in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Quinacainol for its antiarrhythmic properties in rat models. The information is designed to address specific issues that may be encountered during experimentation, ensuring more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it exert its antiarrhythmic effect?
This compound is a Class Ic antiarrhythmic agent.[1] Its primary mechanism of action is the potent blockade of fast sodium channels (INa) in cardiomyocytes.[2][3][4] By blocking these channels, this compound slows the rapid depolarization (Phase 0) of the cardiac action potential, which in turn reduces the conduction velocity in the atria, ventricles, and His-Purkinje system. This action helps to suppress tachyarrhythmias, particularly those caused by reentry mechanisms.[1]
Q2: What is the recommended dosage of this compound for antiarrhythmic action in rats?
In conscious rats subjected to occlusion of the left anterior descending (LAD) coronary artery, antiarrhythmic effects of this compound have been observed at intravenous (IV) doses of 2.0 and 4.0 mg/kg.[1] It is crucial to note that a dose of 8.0 mg/kg has been shown to be pro-arrhythmic.[1] Therefore, careful dose-response studies are recommended to determine the optimal therapeutic window for your specific experimental conditions.
Q3: How should this compound be prepared and administered to rats?
Q4: What are the potential side effects or toxicities of this compound in rats?
The primary dose-limiting toxicity of this compound is its pro-arrhythmic effect at higher doses (e.g., 8.0 mg/kg IV).[1] This can manifest as an increase in the incidence or severity of arrhythmias. Other potential side effects, common to Class I antiarrhythmics, may include changes in electrocardiogram (ECG) parameters such as a dose-dependent increase in the P-R interval.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound in rat arrhythmia models.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High mortality rate during or after LAD coronary artery ligation | - Anesthesia-related issues- Surgical trauma- Severe, uncontrolled arrhythmia | - Ensure proper anesthetic depth and monitor vital signs continuously.- Refine surgical technique to minimize tissue damage and bleeding.- Consider a lower, initial dose of this compound or a different antiarrhythmic for stabilization during the acute phase. |
| Inconsistent or no induction of arrhythmia after LAD ligation | - Improper placement of the ligature- Incomplete occlusion of the coronary artery- Individual variation in coronary anatomy | - Verify the correct anatomical location for LAD ligation, typically 2-3 mm from its origin.- Confirm occlusion by observing regional cyanosis of the myocardium and ST-segment elevation on the ECG.- Use a consistent strain and age of rats to minimize anatomical variability. |
| Variable antiarrhythmic response to this compound | - Inaccurate drug dosage or administration- Differences in the severity of ischemia- Pharmacokinetic variability between animals | - Double-check all dose calculations and ensure accurate and consistent intravenous administration.- Standardize the duration of LAD occlusion to induce a consistent level of ischemia.- Ensure a homogenous population of rats in terms of age, weight, and health status. |
| Observation of pro-arrhythmic effects at intended therapeutic doses | - Individual animal sensitivity- Interaction with other experimental variables (e.g., anesthesia) | - Reduce the dose of this compound and perform a careful dose-escalation study.- Evaluate the potential for drug interactions with the anesthetic agent used.- Closely monitor the ECG for any signs of proarrhythmia, such as widening of the QRS complex or the appearance of new arrhythmias. |
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies of this compound in rats.[1]
Table 1: In Vivo Antiarrhythmic and Pro-arrhythmic Doses of this compound in Rats
| Dose (mg/kg, IV) | Effect |
| 2.0 | Antiarrhythmic |
| 4.0 | Antiarrhythmic |
| 8.0 | Pro-arrhythmic |
Table 2: Electrophysiological Effects of this compound in Rats
| Parameter | Dose (mg/kg, IV) | Effect |
| Threshold for ventricular fibrillation | ≥ 0.5 | Increased |
| Ventricular refractoriness | ≥ 2.0 | Increased |
| dV/dtmax of phase 0 | 1.0 - 8.0 | Reduced |
| Action potential duration | 8.0 | Increased |
| Q-T interval | 8.0 | Increased |
| P-R interval | Dose-dependent | Increased |
| QRS duration | - | No change |
Experimental Protocols
1. Left Anterior Descending (LAD) Coronary Artery Ligation in Conscious Rats for Arrhythmia Induction
This protocol is a generalized procedure based on common practices and should be adapted and approved by the institution's animal care and use committee.
-
Animal Preparation: Use male Wistar or Sprague-Dawley rats (250-300g). Anesthetize the rat with an appropriate anesthetic agent (e.g., a combination of ketamine and xylazine, or isoflurane).
-
Surgical Procedure:
-
Intubate the rat and provide mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Carefully open the pericardium to visualize the LAD coronary artery.
-
Pass a 6-0 silk suture under the LAD, approximately 2-3 mm from its origin.
-
Create a snare by passing the ends of the suture through a small piece of polyethylene tubing.
-
Induce ischemia by tightening the snare to occlude the LAD. Confirm occlusion by observing regional cyanosis and ST-segment elevation on a simultaneously recorded ECG.
-
-
Post-operative Care: After the desired period of occlusion, the snare can be released for reperfusion studies. Close the thoracic cavity in layers. Provide post-operative analgesia and monitor the animal closely for recovery.
2. Preparation and Administration of this compound
-
Preparation:
-
Based on the desired dose (e.g., 2.0 or 4.0 mg/kg) and the weight of the rat, calculate the required amount of this compound.
-
Dissolve the calculated amount of this compound in a sterile, isotonic vehicle such as phosphate-buffered saline (PBS) to a final concentration that allows for a reasonable injection volume (e.g., 0.1-0.5 mL).
-
Ensure the solution is clear and free of particulates. Sterile filter the solution if necessary.
-
Warm the solution to room or body temperature before administration.
-
-
Administration:
-
Place the rat in a suitable restrainer.
-
Identify the lateral tail vein. Application of a warming lamp to the tail can aid in vasodilation.
-
Clean the injection site with an alcohol swab.
-
Insert a 27-30 gauge needle attached to the syringe containing the this compound solution into the vein.
-
Administer the solution slowly and steadily.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Visualizations
Caption: Signaling pathway of this compound's antiarrhythmic action.
Caption: Experimental workflow for evaluating this compound in a rat arrhythmia model.
References
- 1. Class IC Antiarrhythmics: 5 Key Facts - Liv Hospital [int.livhospital.com]
- 2. How Do Class IC Antidysrhythmics Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 3. Proarrhythmic Effects Of Antiarrhythmic Drugs: Case Study Of Flecainide Induced Ventricular Arrhythmias During Treatment Of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
challenges in Quinacainol solubility for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Quinacainol in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound failing to dissolve or precipitating out of solution?
A1: this compound is a lipophilic compound, and like many organic molecules, it exhibits poor water solubility.[1] Precipitation often occurs when a concentrated stock solution, typically made in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous buffer or cell culture medium for an assay.[2] This sudden change in solvent polarity reduces the compound's solubility, causing it to fall out of solution. Low solubility can lead to inaccurate and unreliable results in in vitro tests.[3][4][5]
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions of poorly soluble compounds like this compound.[6][7][8] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[6][9] For this compound dihydrochloride, stock solutions in DMSO can be stored for up to 2 weeks at 4°C or for 6 months at -80°C.[10]
Q3: My this compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. How can I prevent this?
A3: Several strategies can be employed to improve the aqueous solubility of this compound during an experiment:
-
Use Co-solvents: Adding a small percentage of a water-miscible organic solvent, such as ethanol or polyethylene glycol (PEG), to your aqueous buffer can help maintain solubility.[1][11]
-
Adjust pH: If your compound has ionizable groups, adjusting the pH of the buffer can significantly increase solubility.[2][11]
-
Incorporate Surfactants/Detergents: For cell-free assays, adding a low concentration (e.g., 0.01-0.05%) of a non-ionic detergent like Tween-20 or Triton X-100 to the assay buffer can help solubilize the compound.[2] However, this is generally not suitable for cell-based assays as detergents can be toxic to cells.[2]
-
Sonication: Applying ultrasound (sonication) can help break down compound aggregates and enhance dispersion in the medium.[2][4]
-
Use the Dihydrochloride Salt: Whenever possible, use the dihydrochloride salt form of this compound (this compound dihydrochloride), as salt forms of drugs generally exhibit higher aqueous solubility than their free-base counterparts.[1][12]
Q4: What is the difference between kinetic and thermodynamic solubility, and why is it important for my assay?
A4:
-
Kinetic Solubility is determined by adding a concentrated DMSO stock of a compound to an aqueous buffer. It measures the concentration of the compound that remains in solution under these non-equilibrium conditions before it starts to precipitate.[3][13][14] Most high-throughput screening assays measure kinetic solubility.
-
Thermodynamic Solubility is the true equilibrium solubility, measured by dissolving an excess of the solid compound in a buffer over a longer period (hours to days) until the solution is saturated.[3][13]
This distinction is critical because the kinetic solubility is often higher than the thermodynamic solubility. A compound might appear soluble initially but can precipitate over the course of a longer assay incubation, affecting the results. Understanding the kinetic solubility is crucial for designing robust in vitro experiments.[14]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Stock solution is cloudy or has visible particles. | The compound has low solubility in 100% DMSO at the desired concentration. | Gently warm the solution and vortex. If particles remain, consider preparing a more dilute stock solution. Centrifuge the stock solution and use the supernatant, accurately determining its concentration. |
| Precipitate forms immediately upon dilution into aqueous buffer. | The final concentration of the compound in the assay exceeds its kinetic solubility. The percentage of DMSO in the final solution is too low to maintain solubility. | Decrease the final assay concentration of this compound. Increase the final percentage of DMSO in the assay buffer (ensure it is compatible with your assay and below toxic levels, typically <0.5%). Pre-mix the DMSO stock with a small amount of buffer before adding it to the final volume. |
| Assay results are highly variable or not reproducible. | The compound is precipitating over the time course of the experiment. Poor solubility can lead to inaccurate structure-activity relationship (SAR) data.[4][5] | Confirm the solubility of this compound under your specific assay conditions (buffer, temperature, incubation time). Consider using solubility-enhancing techniques such as adding co-solvents or surfactants (for cell-free assays).[2][11] |
| No biological activity is observed. | The actual concentration of dissolved this compound is much lower than the nominal concentration due to precipitation. | Measure the compound's solubility in your assay buffer to ensure you are testing it at an appropriate concentration. Use a different formulation, like complexation with cyclodextrins, to enhance solubility.[1][12] |
Solubility Data Summary
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | Soluble | A common solvent for creating high-concentration stock solutions.[6][8] |
| Water | Poorly soluble/Practically insoluble | As a lipophilic molecule, it has limited solubility in aqueous solutions.[1] | |
| This compound dihydrochloride | Water | More soluble than the free base | Salt forms are generally more water-soluble.[1][12] The exact value is not readily available, but it is expected to be higher than the free base. |
| DMSO | Soluble | Recommended for stock solution preparation.[10] |
Experimental Protocols
Protocol 1: Preparation of a this compound Dihydrochloride Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound dihydrochloride for use in in vitro assays.
Materials:
-
This compound dihydrochloride powder (MW: 399.40 g/mol )[10]
-
Anhydrous/spectroscopic grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
Methodology:
-
Determine the desired stock concentration (e.g., 10 mM).
-
Calculate the mass of this compound dihydrochloride required. For 1 mL of a 10 mM stock: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 399.40 g/mol * (1000 mg / 1 g) = 3.994 mg.
-
Weigh the calculated amount of this compound dihydrochloride powder and place it into a sterile vial.
-
Add the required volume of DMSO (e.g., 1 mL) to the vial.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may assist dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[10][15]
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer.
Materials:
-
10 mM this compound stock solution in DMSO
-
Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well microplate (clear bottom for visual/UV analysis, or black for nephelometry)
-
Multichannel pipette
-
Plate reader (for UV-Vis or nephelometry) or light microscope
Methodology:
-
Prepare a serial dilution of the 10 mM this compound stock solution in DMSO.
-
Add a small, fixed volume (e.g., 2 µL) of each DMSO concentration to the wells of the 96-well plate. Include DMSO-only wells as a control.
-
Rapidly add a larger volume (e.g., 198 µL) of the aqueous assay buffer to each well to achieve the final desired compound concentrations (this results in a final DMSO concentration of 1%).
-
Mix the plate gently for 1-2 minutes.
-
Incubate the plate at room temperature or the intended assay temperature for a set period (e.g., 1-2 hours).
-
Determine precipitation. This can be done via:
-
Visual Inspection: Check for cloudiness or visible precipitate against a dark background or using a light microscope.
-
Nephelometry (Light Scattering): Measure the light scattered by undissolved particles using a plate reader.[13][14]
-
Direct UV/Vis Quantitation: Filter the plate to remove precipitate and measure the UV absorbance of the supernatant to quantify the dissolved compound.[13][14]
-
-
The highest concentration that does not show evidence of precipitation is considered the kinetic solubility under those conditions.
Visualizations
Caption: A workflow diagram for troubleshooting common solubility issues with this compound.
Caption: this compound's inhibitory action on cardiac Na+ and K+ channels.[16]
References
- 1. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 2. researchgate.net [researchgate.net]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. gchemglobal.com [gchemglobal.com]
- 10. This compound dihydrochloride|CAS 83255-74-7|DC Chemicals [dcchemicals.com]
- 11. longdom.org [longdom.org]
- 12. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound dihydrochloride|83255-74-7|MSDS [dcchemicals.com]
- 16. This compound - Immunomart [immunomart.com]
Technical Support Center: Refining Quinacainol Delivery in Animal Models of Heart Failure
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Quinacainol in animal models of heart failure.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a Class I antiarrhythmic agent.[1] Its primary mechanism of action is the inhibition of the fast inward sodium current (INa) in cardiomyocytes, with an EC50 of 95 µM.[2] This slows the rate of depolarization (Phase 0) of the cardiac action potential.
2. What are the known electrophysiological effects of this compound in animal models?
In rat models, this compound has demonstrated dose-dependent electrophysiological effects. At antiarrhythmic doses (2.0 and 4.0 mg/kg), it reduces the maximum rate of depolarization (dV/dtmax) of epicardial action potentials.[1] Higher doses (8.0 mg/kg) can prolong the action potential duration and the Q-T interval.[1] It also dose-dependently increases the P-R interval without affecting the QRS duration.[1]
3. Is there a known pro-arrhythmic potential for this compound?
Yes. While antiarrhythmic actions were observed at 2.0 and 4.0 mg/kg in conscious rats with coronary artery occlusion, a dose of 8.0 mg/kg was found to be pro-arrhythmic.[1] Caution is advised, especially in models of heart failure where the myocardial substrate is already compromised. Class Ic antiarrhythmics, in general, are used with caution in patients with structural heart disease due to an increased risk of mortality.
4. How should this compound be formulated for in vivo administration?
Specific formulation details for this compound are not widely published. However, as a quinoline derivative, it is a basic amine and is likely to be supplied as a salt (e.g., hydrochloride, sulfate) to improve aqueous solubility. For intravenous administration, it is crucial to ensure complete solubilization to prevent precipitation and potential emboli. Test formulations should be prepared to assess solubility and stability in common physiological vehicles such as saline, phosphate-buffered saline (PBS), or a solution containing a co-solvent like DMSO, followed by dilution in a physiological buffer. The final concentration of any organic solvent should be minimized and tested for vehicle-related toxicity.
5. What are the expected effects of this compound on cardiac remodeling, fibrosis, and apoptosis in heart failure?
Currently, there is a lack of specific published data on the effects of this compound on cardiac remodeling, fibrosis, and apoptosis in animal models of heart failure. Researchers should aim to characterize these effects as part of their studies. General endpoints to consider for investigation are detailed in the experimental protocols section.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| High mortality in this compound-treated animals | - Pro-arrhythmic effects, especially at higher doses. - Negative inotropic effects exacerbating heart failure. - Vehicle toxicity. | - Reduce the dose of this compound. - Implement continuous ECG monitoring during and after administration to detect arrhythmias. - Conduct a dose-response study to identify the therapeutic window. - Run a vehicle-only control group to rule out solvent effects. |
| Inconsistent or unexpected experimental results | - Drug precipitation upon injection. - Inaccurate dosing. - Degradation of this compound in the formulation. | - Visually inspect the formulation for any precipitates before and during administration. - Prepare fresh formulations for each experiment. - Validate the analytical methods for quantifying this compound in your formulation. - Ensure accurate and consistent administration techniques. |
| Local irritation or inflammation at the injection site | - High concentration of the drug. - Unsuitable pH of the formulation. - Irritating properties of the vehicle. | - Dilute the drug to the lowest effective concentration. - Adjust the pH of the formulation to be as close to physiological pH (7.4) as possible. - Consider a different, less irritating vehicle if possible. |
| No discernible effect of this compound on cardiac function | - Insufficient dose. - Poor bioavailability (if administered orally). - Rapid metabolism of the drug. | - Increase the dose in a stepwise manner, carefully monitoring for adverse effects. - Consider a different route of administration (e.g., intravenous instead of intraperitoneal). - Pharmacokinetic studies may be necessary to determine the half-life and optimal dosing regimen. |
Data Presentation
Table 1: Electrophysiological Effects of this compound in Rats
| Parameter | Dose (mg/kg) | Effect | Citation |
| Antiarrhythmic Action | 2.0, 4.0 | Effective | [1] |
| Pro-arrhythmic Action | 8.0 | Observed | [1] |
| Ventricular Fibrillation Threshold | ≥ 0.5 | Increased | [1] |
| Ventricular Refractoriness | ≥ 2.0 | Increased | [1] |
| Epicardial Action Potential dV/dtmax | 1.0 - 8.0 | Reduced | [1] |
| Action Potential Duration | 8.0 | Increased | [1] |
| Q-T Interval | 8.0 | Increased | [1] |
| P-R Interval | Dose-dependent | Increased | [1] |
| QRS Duration | Up to 8.0 | No change | [1] |
Table 2: Template for Summarizing this compound's Effects on Cardiac Remodeling in a Heart Failure Model
| Parameter | Control Group | Vehicle Control | This compound (low dose) | This compound (high dose) |
| Echocardiography | ||||
| Left Ventricular Ejection Fraction (%) | ||||
| Left Ventricular Internal Diameter in Diastole (mm) | ||||
| Left Ventricular Internal Diameter in Systole (mm) | ||||
| Histology | ||||
| Myocardial Fibrosis (%) | ||||
| Cardiomyocyte Cross-Sectional Area (µm²) | ||||
| Molecular Markers | ||||
| Apoptotic Cell Count (TUNEL positive nuclei/mm²) | ||||
| Gene expression of fibrotic markers (e.g., Collagen I, TGF-β) | ||||
| Protein levels of apoptotic markers (e.g., Caspase-3, Bax/Bcl-2) |
Experimental Protocols
Protocol 1: Induction of Heart Failure by Coronary Artery Ligation in Rats
-
Anesthesia and Ventilation: Anesthetize the rat (e.g., with isoflurane) and initiate mechanical ventilation.
-
Thoracotomy: Perform a left lateral thoracotomy to expose the heart.
-
Coronary Artery Ligation: Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the observation of pallor in the apical region of the left ventricle.
-
Closure: Close the chest in layers and allow the animal to recover.
-
Post-operative Care: Administer analgesics and monitor the animal closely for the first 24 hours.
-
Development of Heart Failure: Allow sufficient time (typically 4-6 weeks) for the development of chronic heart failure, which should be confirmed by echocardiography.
Protocol 2: Administration of this compound and Monitoring of Cardiac Function
-
Animal Groups: Divide the animals into groups: Sham-operated, Heart Failure + Vehicle, Heart Failure + this compound (low dose), and Heart Failure + this compound (high dose).
-
Drug Preparation: Prepare the this compound formulation on the day of the experiment. Ensure complete dissolution.
-
Administration: Administer the drug or vehicle via the desired route (e.g., intravenous injection via the tail vein).
-
Echocardiography: Perform echocardiography at baseline and at specified time points after treatment to assess cardiac function (e.g., ejection fraction, ventricular dimensions).
-
Hemodynamic Monitoring (optional): For more detailed analysis, invasive hemodynamic measurements can be performed using a pressure-volume catheter at the end of the study.
-
Tissue Collection: At the end of the experimental period, euthanize the animals and collect the hearts for histological and molecular analysis.
Protocol 3: Assessment of Myocardial Fibrosis and Apoptosis
-
Tissue Processing: Fix the heart tissue in formalin and embed in paraffin.
-
Histological Staining:
-
Masson's Trichrome or Picrosirius Red: Stain tissue sections to visualize and quantify collagen deposition (fibrosis).
-
Hematoxylin and Eosin (H&E): Stain sections to assess general morphology and measure cardiomyocyte cross-sectional area.
-
-
Apoptosis Detection:
-
TUNEL Assay: Perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay on tissue sections to detect apoptotic cells.
-
-
Image Analysis: Use image analysis software to quantify the percentage of fibrotic area, cardiomyocyte size, and the number of apoptotic cells.
Visualizations
References
addressing Quinacainol off-target effects in experimental models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of Quinacainol in experimental models. Given the limited direct research on this compound's secondary pharmacology, this guide incorporates data from related quinoline-based compounds, such as quinacrine and quinine, to infer potential off-target interactions. All recommendations should be considered within the context of a comprehensive experimental design that includes appropriate controls.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a Class I antiarrhythmic agent. Its primary mechanism of action is the inhibition of fast inward sodium currents in cardiac muscle tissue.[1] This action slows the rate of depolarization (Phase 0) of the cardiac action potential, leading to slowed conduction.
Q2: What are the known on-target electrophysiological effects of this compound?
A2: In preclinical models, this compound has been shown to dose-dependently increase the P-R interval and widen the QRS duration on an electrocardiogram (ECG).[2] At higher doses, it can also prolong the action potential duration. These effects are consistent with its classification as a Class I antiarrhythmic agent.[2]
Q3: Are there known off-target effects for this compound?
Q4: What potential off-target effects can be inferred from related compounds?
A4: Studies on quinacrine and quinine, which share a similar chemical scaffold, suggest potential interactions with:
-
Potassium Channels: Inhibition of inwardly rectifying potassium (Kir) channels and mitochondrial ATP-regulated potassium channels has been observed.[1]
-
Calcium Channels: Blockade of high-threshold and high-conductance calcium-activated potassium channels, as well as effects on intracellular calcium levels, have been reported.
Q5: What are the signs of pro-arrhythmic or other toxic effects in animal models?
A5: In rats, doses of 8.0 mg/kg of this compound have been shown to be pro-arrhythmic. Researchers should be vigilant for ECG abnormalities such as excessive QRS or QT prolongation, arrhythmias, and changes in hemodynamic stability. Non-cardiac signs could include neurological or digestive effects, which have been noted with other Class I antiarrhythmics.[1]
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype Not Explained by Sodium Channel Blockade
-
Possible Cause: Off-target effects on calcium or potassium channels may be altering cellular signaling or membrane potential in ways not attributable to sodium current inhibition alone.
-
Troubleshooting Steps:
-
Validate On-Target Engagement: Confirm that the concentration of this compound used is appropriate for sodium channel inhibition in your specific experimental model.
-
Assess Calcium Signaling: Use calcium imaging assays (e.g., with fluorescent indicators like Fura-2 or Fluo-4) to determine if this compound alters intracellular calcium dynamics in your cells.
-
Evaluate Potassium Channel Activity: If your experimental system allows, use patch-clamp electrophysiology to assess the effect of this compound on key potassium currents.
-
Use Control Compounds: Include control compounds in your experiments. For example, use a more specific sodium channel blocker (e.g., Tetrodotoxin, though its binding site is different) and known potassium or calcium channel blockers to see if they replicate the unexpected phenotype.
-
Issue 2: Inconsistent Results Across Different Cell Types or Tissues
-
Possible Cause: The expression levels of on-target sodium channels and potential off-target channels can vary significantly between different cell and tissue types. An observed effect in one cell line may be due to a unique combination of on- and off-target interactions.
-
Troubleshooting Steps:
-
Profile Target Expression: Use techniques like qPCR or Western blotting to quantify the relative expression of the target sodium channel (e.g., Nav1.5 in cardiomyocytes) and potential off-target candidates (e.g., specific Kir or calcium channels) in the cell types being studied.
-
Dose-Response Curves: Generate full dose-response curves in each cell type. A significant shift in potency or efficacy may suggest different underlying pharmacology.
-
Knockdown/Knockout Models: If available, use cell lines with genetic knockout or knockdown of the target sodium channel to confirm that the primary effect of this compound is indeed mediated through this target. Any residual effect may be due to off-target interactions.
-
Quantitative Data Summary
Table 1: On-Target Effects of this compound (from preclinical rat models)
| Parameter | Effect | Dose Range |
| P-R Interval | Prolongation | Dose-dependent |
| QRS Duration | Widening | Dose-dependent |
| Antiarrhythmic Action | Effective | 2.0 - 4.0 mg/kg |
| Pro-arrhythmic Action | Observed | 8.0 mg/kg |
Data primarily from studies conducted in the early 1990s.
Table 2: Potential Off-Target Interactions (Inferred from Related Compounds)
| Compound | Off-Target | Model System | Reported IC50 / Kd |
| Quinacrine | High-threshold Ca2+ channels | Rat hippocampal neurons | Kd: 30 +/- 5 µM |
| Quinacrine | Kir4.1 potassium channels | HEK293 cells | IC50: 1.8 +/- 0.3 µM |
| Quinine | Mitochondrial ATP-regulated K+ channels | Bovine heart | Micromolar range |
| Quinine | High-conductance Ca2+-activated K+ channels | Rat pancreatic β-cells | - |
Note: These values are for related compounds and should be used as a guide for designing experiments to test for similar potential off-target effects of this compound.
Experimental Protocols
Protocol 1: Validating On-Target vs. Off-Target Effects Using a Rescue Experiment
This protocol is designed to differentiate whether an observed cellular phenotype is due to the intended on-target effect or a potential off-target interaction.
-
Cell Culture: Plate cells of interest at an appropriate density.
-
Genetic Manipulation (if possible):
-
Group 1 (Control): Transfect cells with a control vector (e.g., empty plasmid or scrambled siRNA).
-
Group 2 (Overexpression): Transfect cells with a vector that overexpresses the target sodium channel.
-
Group 3 (Knockdown): Transfect cells with siRNA or shRNA targeting the sodium channel.
-
-
Compound Treatment: After 24-48 hours, treat all groups with a range of this compound concentrations.
-
Phenotypic Assay: Perform the assay that measures the phenotype of interest (e.g., cell viability, gene expression, protein phosphorylation).
-
Data Analysis:
-
If the phenotype is rescued (lessened) in the overexpression group and potentiated in the knockdown group, it is likely an on-target effect.
-
If the phenotype is unaffected by the genetic manipulation, it is more likely an off-target effect.
-
Visualizations
Caption: Workflow to distinguish on-target from off-target effects.
Caption: this compound's primary and potential off-target pathways.
References
Quinacainol Technical Support Center: Navigating Long-Term Studies
Welcome to the technical support center for Quinacainol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the limitations of this compound in long-term experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Troubleshooting Guides & FAQs
This section provides practical guidance in a question-and-answer format to address common challenges in long-term studies involving this compound.
Q1: I am observing a decrease in the expected activity of this compound over several days in my cell culture experiment. What could be the cause?
A1: A decline in this compound's activity during long-term experiments can stem from several factors related to its stability and degradation.
-
Chemical Stability: While this compound is stable under recommended storage conditions, its stability in aqueous solutions like cell culture media over extended periods at 37°C is not well-documented.[1] It is possible that the compound degrades over time, leading to a lower effective concentration.
-
Potential Degradation Pathways: this compound may be susceptible to hydrolysis or oxidation, common degradation pathways for pharmaceuticals.[2][3] Interactions with components in the cell culture media, such as vitamins or amino acids, could also contribute to its degradation.[4][5][6][7][8]
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare fresh stock solutions of this compound regularly and add them to the culture media at each medium change. Avoid using old solutions.
-
Optimize Dosing Schedule: Instead of a single initial dose, consider a repeated dosing schedule (e.g., every 24-48 hours) to maintain a more consistent concentration.
-
Control for Media Effects: Run a parallel control experiment with this compound in cell-free media to assess its stability under your specific culture conditions. Analyze the concentration of the active compound over time using methods like HPLC.
-
Q2: My long-term cell viability assays show increased cytotoxicity at concentrations that were non-toxic in short-term experiments. Why is this happening?
A2: Increased cytotoxicity with prolonged exposure to a compound is a common observation and can be attributed to several mechanisms.
-
Cumulative Toxicity: The continuous presence of this compound, even at low concentrations, might lead to a gradual accumulation of cellular stress or damage, eventually resulting in cell death.
-
Formation of Toxic Degradation Products: Over time, this compound may break down into metabolites or degradation products that are more toxic than the parent compound.[9]
-
Off-Target Effects: Long-term exposure can lead to the engagement of off-target pathways that are not apparent in acute studies.[10] For sodium channel blockers like this compound, chronic inhibition could disrupt cellular homeostasis in ways that only manifest over time.
-
Troubleshooting Steps:
-
Dose-Response and Time-Course Studies: Conduct detailed dose-response experiments at multiple time points (e.g., 24h, 48h, 72h, and longer) to establish a comprehensive toxicity profile.
-
Monitor Cellular Health Markers: In addition to viability assays, assess markers of apoptosis (e.g., caspase activity) and cellular stress (e.g., reactive oxygen species production) over the course of the experiment.
-
Washout Experiments: Include experimental arms where the drug is washed out after a certain period to see if the cytotoxic effects are reversible.
-
Q3: I am seeing unexpected phenotypic changes in my cells or tissues after prolonged treatment with this compound. Could these be off-target effects?
A3: Yes, unexpected phenotypic changes are often indicative of off-target effects, especially in long-term studies where the compound has more time to interact with various cellular components.[10]
-
Mechanism of Off-Target Effects: A drug can interact with unintended proteins or pathways, leading to unforeseen biological consequences.[10] The prolonged presence of a compound increases the likelihood of these interactions occurring to a significant extent.
-
Known Off-Targets for Similar Compounds: While specific off-target effects of this compound are not well-documented, related quinoline-containing compounds have been shown to interact with various receptors and enzymes.
-
Troubleshooting Steps:
-
Use Multiple Controls: Employ a structurally related but inactive compound as a negative control to ensure the observed effects are specific to this compound's primary activity.
-
Target Knockdown/Knockout Models: If the primary target of this compound is known (e.g., a specific sodium channel subunit), use cell lines where this target has been knocked down or knocked out to see if the unexpected phenotype persists.
-
Phenotypic Screening: Utilize high-content imaging or other phenotypic screening platforms to systematically characterize the cellular changes induced by long-term this compound treatment.
-
Q4: At higher concentrations in my long-term in vivo study, I am observing pro-arrhythmic effects, which contradicts the intended anti-arrhythmic use of this compound. What is the mechanism behind this?
A4: The observation of pro-arrhythmic effects at higher doses is a known concern for Class I anti-arrhythmic drugs.[11][12][13]
-
Dose-Dependent Effects: Studies in rats have shown that while 2.0 and 4.0 mg/kg of this compound have anti-arrhythmic actions, a dose of 8.0 mg/kg was found to be pro-arrhythmic.[11][14]
-
Mechanism of Pro-arrhythmia: High concentrations of sodium channel blockers can lead to excessive slowing of conduction velocity and an increase in the refractory period in a non-uniform manner across the heart tissue. This can create a substrate for re-entrant arrhythmias.[12] Additionally, effects on other ion channels at higher concentrations cannot be ruled out.
-
Troubleshooting and Experimental Design Considerations:
-
Careful Dose Selection: Base your in vivo dosing on thorough dose-finding studies to identify the therapeutic window that is effective without being pro-arrhythmic.
-
ECG Monitoring: In animal studies, continuous ECG monitoring is crucial to detect any pro-arrhythmic events.
-
Consider Combination Therapy: In some cases, combining a lower dose of a sodium channel blocker with a drug acting on a different channel (e.g., a potassium channel blocker) can enhance efficacy while minimizing pro-arrhythmic risk.[13]
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available literature.
| Parameter | Species | Value | Reference |
| Anti-arrhythmic Dose | Rat | 2.0 - 4.0 mg/kg | [11][14] |
| Pro-arrhythmic Dose | Rat | 8.0 mg/kg | [11][14] |
| Acute Oral Toxicity (H302) | N/A | Harmful if swallowed | [1] |
| Aquatic Toxicity (H410) | N/A | Very toxic to aquatic life with long lasting effects | [1] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
-
Objective: To determine the stability of this compound in a specific cell culture medium over time.
-
Materials:
-
This compound dihydrochloride
-
Cell culture medium of choice (e.g., DMEM with 10% FBS)
-
Sterile, conical tubes
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) system
-
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).
-
Spike the cell culture medium with this compound to the desired final concentration.
-
Aliquot the this compound-containing medium into sterile tubes.
-
Place the tubes in a cell culture incubator.
-
At designated time points (e.g., 0, 6, 12, 24, 48, 72 hours), remove an aliquot and store it at -80°C until analysis.
-
Analyze the concentration of this compound in each aliquot using a validated HPLC method.
-
Plot the concentration of this compound versus time to determine its degradation rate.
-
Visualizations
Caption: Workflow for a long-term cell culture experiment with this compound.
Caption: Troubleshooting logic for common issues with this compound.
Caption: this compound's primary mechanism and potential long-term off-target effects.
References
- 1. This compound dihydrochloride|83255-74-7|MSDS [dcchemicals.com]
- 2. Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 7. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
- 9. mdpi.com [mdpi.com]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a new antiarrhythmic with class I antiarrhythmic actions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Proarrhythmic effects of antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative study on the proarrhythmic effects of some antiarrhythmic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological and antiarrhythmic properties of this compound : a new sodium channel blocker? - UBC Library Open Collections [open.library.ubc.ca]
Quinacainol-Induced Hemodynamic Changes: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing Quinacainol-induced changes in blood pressure and heart rate during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cardiovascular effects?
A1: this compound is a Class I antiarrhythmic agent that primarily functions as a sodium channel blocker.[1][2][3] Its main cardiovascular effects include a potential for a dose-dependent decrease in heart rate and minimal to no significant change in blood pressure at therapeutic doses.[1] At higher concentrations, it can become pro-arrhythmic.[1]
Q2: How does this compound's mechanism of action lead to changes in heart rate?
A2: this compound blocks the fast sodium channels (INa) in cardiomyocytes.[2] This action decreases the slope of phase 0 of the cardiac action potential, slowing down conduction velocity within the heart.[2][4] This can lead to a reduction in the sinus rate, manifesting as a lower heart rate.
Q3: Why does this compound have a minimal effect on blood pressure compared to other antiarrhythmics?
A3: While the precise reason is not fully elucidated, it is thought that this compound's specific affinity for cardiac sodium channels and potentially less pronounced effects on peripheral vascular tone contribute to its limited impact on systemic blood pressure.
Q4: What are the typical dose ranges for this compound in preclinical studies (rats) to observe cardiovascular effects?
A4: In conscious rats, antiarrhythmic actions of this compound have been observed at doses of 2.0 and 4.0 mg/kg. Doses of 8.0 mg/kg have been shown to be pro-arrhythmic.[1] Researchers should always perform dose-response studies to determine the optimal concentration for their specific experimental model and endpoints.
Q5: What is the expected onset and duration of this compound's hemodynamic effects after intravenous administration?
A5: The onset of action after intravenous administration is typically rapid, with hemodynamic changes observable within minutes. The duration of effect will depend on the dose administered and the metabolic rate of the animal model being used. Continuous monitoring is recommended to capture the full pharmacokinetic and pharmacodynamic profile.
Troubleshooting Guides
This section provides solutions to common problems encountered during the in vivo assessment of this compound's effects on blood pressure and heart rate.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No significant change in heart rate or blood pressure after this compound administration. | - Incorrect drug concentration or dosage.- Infiltration of the intravenous line.- Animal stress masking the drug's effects.- Insufficient recovery time after surgery.[5] | - Verify calculations and the concentration of the this compound solution.- Ensure the catheter is properly placed and patent by flushing with saline.- Allow for an adequate acclimatization period for the animal in the experimental setup to minimize stress.- Ensure animals have fully recovered from any surgical procedures (e.g., telemetry implantation) before drug administration, typically at least 7 days.[5] |
| High variability in baseline blood pressure and heart rate readings. | - Animal stress or movement artifacts.- Improper restraint (for non-telemetry studies).- Environmental disturbances (noise, light changes).- Anesthesia level is too light or too deep (in anesthetized models).[6] | - For conscious animal studies, use a telemetry system to allow for free movement and reduce stress.[6][7]- If using restraint, ensure it is snug but not constrictive and that the animal is habituated to it.- Maintain a quiet and controlled laboratory environment.- In anesthetized studies, monitor the depth of anesthesia closely and adjust as needed.[8] |
| Signal artifacts in ECG or blood pressure waveforms. | - Electrical interference from other equipment.- Poor electrode contact (for ECG).- Air bubbles or clots in the blood pressure catheter.- Kinking of the catheter. | - Ensure proper grounding of all equipment.- Check ECG electrode placement and ensure good skin contact with conductive gel.- Carefully flush the blood pressure catheter with heparinized saline to remove any air bubbles or small clots.- Ensure the catheter is not bent or twisted. |
| Sudden, sharp drop in blood pressure unrelated to drug administration. | - Hemorrhage at the catheter insertion site.- Catheter dislodgement.- Severe adverse reaction to the vehicle or drug. | - Immediately inspect the catheter insertion site for any signs of bleeding.- Check the patency and position of the catheter.- Stop the infusion and provide supportive care (e.g., fluid administration) if a severe reaction is suspected.[6] |
| Arrhythmias observed at baseline or after low doses of this compound. | - Underlying cardiac abnormalities in the animal.- Pro-arrhythmic effect of the drug, even at lower than expected doses in a specific animal.[1]- Electrolyte imbalances. | - Review the health status of the animal model.- If arrhythmias are consistently observed, consider a lower starting dose or a different animal model.- Ensure proper hydration and electrolyte balance, especially in surgically prepared animals. |
Quantitative Data
The following tables summarize the reported effects of this compound on heart rate and blood pressure in different experimental settings.
Table 1: Effect of Intravenous this compound on Heart Rate and Blood Pressure in Rats [1]
| Dose (mg/kg) | Change in Heart Rate | Change in Blood Pressure | Notes |
| 2.0 | Slight decrease | No significant change | Antiarrhythmic effects observed. |
| 4.0 | Dose-dependent decrease | No significant change | Antiarrhythmic effects observed. |
| 8.0 | Bradycardia followed by arrhythmias | Variable | Pro-arrhythmic effects noted. |
Experimental Protocols
Protocol 1: Intravenous Infusion and Hemodynamic Monitoring in Conscious Rats using Telemetry
This protocol outlines the continuous monitoring of blood pressure and heart rate in a conscious, freely moving rat following the intravenous administration of this compound.
Materials:
-
Rat with implanted telemetry device for blood pressure and ECG monitoring (e.g., Kaha Sciences, DSI)[5]
-
This compound solution of known concentration
-
Infusion pump
-
Catheter for intravenous infusion (e.g., jugular vein)
-
Data acquisition system compatible with the telemetry device
-
Sterile saline
-
Heparinized saline
Procedure:
-
Animal Preparation:
-
Ensure the rat has fully recovered from the telemetry implant surgery (minimum 7-9 days).[5]
-
House the animal in its home cage placed on the telemetry receiver.
-
Acclimatize the animal to the experimental room for at least 30 minutes before starting the experiment.
-
-
Baseline Recording:
-
Record baseline blood pressure, heart rate, and ECG for at least 30-60 minutes to ensure a stable signal.
-
-
Drug Administration:
-
Connect the previously implanted intravenous catheter to the infusion pump.
-
Prime the line with the this compound solution to ensure no air is infused.
-
Begin the intravenous infusion of this compound at the desired dose and rate. A slow infusion rate is recommended to avoid bolus effects.
-
Alternatively, a bolus injection can be administered, followed by continuous monitoring.
-
-
Data Acquisition:
-
Continuously record blood pressure, heart rate, and ECG throughout the infusion period and for a specified time post-infusion to capture the full duration of the drug's effect.
-
-
Post-Experiment:
-
Flush the intravenous catheter with heparinized saline to maintain patency if further experiments are planned.
-
Continue to monitor the animal for any adverse effects.
-
Protocol 2: Hemodynamic Assessment in Anesthetized Rats
This protocol describes the measurement of blood pressure and heart rate in an anesthetized rat.
Materials:
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)[6]
-
Pressure transducer and data acquisition system
-
Catheter for arterial cannulation (e.g., carotid or femoral artery)
-
Catheter for intravenous drug administration (e.g., jugular or femoral vein)
-
ECG electrodes and amplifier
-
Heating pad to maintain body temperature[6]
-
Surgical instruments
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat and ensure a stable plane of anesthesia.[6]
-
Shave and disinfect the surgical areas.
-
Perform a cut-down to isolate the desired artery and vein.
-
Cannulate the artery and connect it to the pressure transducer.
-
Cannulate the vein for drug administration.
-
Place ECG electrodes on the limbs.
-
Maintain the animal's body temperature at 37°C using a heating pad.[6]
-
-
Stabilization and Baseline Recording:
-
Allow the animal to stabilize for at least 20-30 minutes after the surgical preparation.
-
Record stable baseline blood pressure, heart rate, and ECG for 10-15 minutes.
-
-
This compound Administration:
-
Administer a bolus or infusion of this compound through the venous catheter.
-
Flush the catheter with a small volume of saline to ensure the full dose is delivered.
-
-
Data Recording:
-
Continuously record all hemodynamic parameters to observe the peak effect and duration of action of the drug.
-
-
Euthanasia:
-
At the end of the experiment, euthanize the animal using an approved method without allowing it to recover from anesthesia.
-
Visualizations
References
- 1. This compound, a new antiarrhythmic with class I antiarrhythmic actions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 3. Sodium channel blocker - Wikipedia [en.wikipedia.org]
- 4. CV Pharmacology | Cardiac Action Potentials [cvpharmacology.com]
- 5. youtube.com [youtube.com]
- 6. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What to consider for ECG in mice—with special emphasis on telemetry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Technical Support Center: Protocol Refinement for Minimizing Quinacainol Toxicity in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the cytotoxic effects of Quinacainol in cell line experiments. The following sections offer detailed protocols, troubleshooting advice, and insights into the molecular pathways affected by this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an antiarrhythmic agent that functions primarily as a sodium channel blocker.[1] By inhibiting the influx of sodium ions through voltage-gated sodium channels, it alters the electrophysiological properties of cells.[1]
Q2: What are the common challenges when working with this compound in cell culture?
A2: The primary challenge is managing its dose-dependent cytotoxicity. High concentrations can lead to significant cell death, confounding experimental results. Other challenges include ensuring proper dissolution and minimizing solvent-related toxicity if using vehicles like DMSO.
Q3: How can I determine the optimal, non-toxic working concentration of this compound for my specific cell line?
A3: It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your cell line of interest. A preliminary viability assay, such as the MTT or LDH assay, across a wide range of concentrations is recommended to identify a suitable range for your experiments.
Q4: Are there any known signaling pathways affected by this compound?
A4: As a sodium channel blocker, this compound's primary effect is on membrane potential and ion gradients. Downstream of this, related quinoline compounds like quinine have been shown to disrupt the AKT signaling pathway, which is crucial for cell survival and proliferation.[2][3] Therefore, it is plausible that this compound may exert some of its effects through modulation of this pathway.
Troubleshooting Guide
Issue 1: High levels of cell death observed even at low concentrations of this compound.
-
Question: I am observing significant cytotoxicity in my cell cultures even at what I presumed to be low concentrations of this compound. What could be the cause?
-
Answer:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic compounds. Your cell line may be particularly sensitive to sodium channel blockade. It is essential to perform a thorough dose-response analysis to establish the IC50 for your specific cell line.
-
Solvent Toxicity: If you are using a solvent like DMSO to dissolve this compound, ensure the final concentration of the solvent in your culture medium is well below the toxic threshold for your cells (typically <0.5%). Always include a vehicle-only control in your experiments to account for any solvent-induced toxicity.
-
Compound Stability: Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Incorrect Concentration Calculation: Double-check all calculations for dilutions from your stock solution.
-
Issue 2: Inconsistent or non-reproducible results between experiments.
-
Question: My results with this compound treatment vary significantly from one experiment to the next. How can I improve reproducibility?
-
Answer:
-
Standardize Cell Seeding Density: Ensure that you are seeding the same number of cells for each experiment, as cell density can influence drug sensitivity.
-
Consistent Incubation Times: Adhere to a strict and consistent incubation time with Quinacaintrol for all experiments.
-
Control for Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics and drug responses can change with prolonged culturing.
-
Pipetting Accuracy: Use calibrated pipettes and proper technique to ensure accurate delivery of the compound to your cell cultures.
-
Issue 3: Difficulty dissolving this compound.
-
Question: I am having trouble dissolving this compound for my experiments. What is the recommended procedure?
-
Answer:
-
Consult the Datasheet: Always refer to the manufacturer's datasheet for recommended solvents.
-
Use of Organic Solvents: For many organic compounds, solvents like DMSO or ethanol are used to create a high-concentration stock solution.
-
Gentle Warming and Vortexing: Gentle warming (to 37°C) and vortexing can aid in the dissolution of the compound in the solvent.
-
Serial Dilutions: Once a stock solution is prepared, perform serial dilutions in your cell culture medium to achieve the desired final concentrations. Ensure the compound remains in solution upon dilution.
-
Quantitative Data on this compound Toxicity
Direct in vitro cytotoxicity data for this compound across a wide range of cell lines is not extensively available in the public domain. However, in vivo studies in rats have provided some toxicological insights.
Table 1: In Vivo Toxicity of this compound in Rats [1]
| Dosage (mg/kg, i.v.) | Observed Effects |
| 2 and 4 | Antiarrhythmic effects, reduction in ventricular tachycardia and fibrillation. |
| 8 and 16 | Pro-arrhythmic effects and cardiac toxicity observed. |
Disclaimer: This data is from in vivo animal studies and may not directly translate to in vitro cell line toxicity. It is provided for informational purposes to indicate a dose-dependent effect.
For comparative purposes, the following table presents IC50 values for other quinoline-based compounds in various cancer cell lines. This can offer a preliminary idea of the potential cytotoxic range for quinoline derivatives.
Table 2: Comparative IC50 Values of Other Quinoline Derivatives in Cancer Cell Lines
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Fluoroquinolones | MCF-7 (Breast) | < 20 | [4] |
| Fluoroquinolones | MDA-MB-231 (Breast) | < 20 | [4] |
| Fluoroquinolones | DU-145 (Prostate) | < 20 | [4] |
| Quinazoline Derivatives | A549 (Lung) | < 10 | [5] |
| Quinazoline Derivatives | HepG2 (Liver) | < 10 | [5] |
| Quinazoline Derivatives | K562 (Leukemia) | < 10 | [5] |
| Quinazoline Derivatives | PC-3 (Prostate) | < 10 | [5] |
Note: This table provides comparative data for other quinoline-based compounds and should be used as a general guide. The actual IC50 of this compound will need to be determined experimentally for each cell line.
Experimental Protocols
Protocol 1: Determination of this compound IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a chosen cell line.
Materials:
-
Adherent or suspension cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
For suspension cells, adjust the cell density to a similar concentration.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment (for adherent cells) and recovery.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 200, 500, 1000 µM).
-
Prepare a vehicle control (DMSO in medium at the same final concentration as the highest this compound dose).
-
Include a "medium only" control (no cells) for background absorbance and an "untreated cells" control.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells (for adherent cells).
-
Add 100 µL of the prepared this compound dilutions, vehicle control, or fresh medium to the appropriate wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the background absorbance (medium only wells).
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. Pharmacological and antiarrhythmic properties of this compound : a new sodium channel blocker? - UBC Library Open Collections [open.library.ubc.ca]
- 2. researchgate.net [researchgate.net]
- 3. Quinine inhibits myogenic differentiation by disrupting AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Quinacainol and Amiodarone for the Management of Ventricular Tachycardia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Quinacainol and amiodarone for the treatment of ventricular tachycardia (VT). While amiodarone is a well-established, potent antiarrhythmic with a broad spectrum of activity, this compound is a newer agent with a more targeted mechanism of action. This comparison is based on available preclinical data for this compound and extensive clinical data for amiodarone, as no direct comparative clinical trials have been identified.
Electrophysiological and Antiarrhythmic Properties
Amiodarone is a complex antiarrhythmic drug, classified as a Class III agent under the Vaughan Williams classification, but exhibiting properties of all four classes.[1][2] Its primary mechanism involves blocking potassium channels, which prolongs the cardiac action potential and repolarization, thereby increasing the refractory period and reducing myocardial excitability.[3] Additionally, it blocks sodium and calcium channels and possesses non-competitive anti-sympathetic effects.[1][4] This multifaceted action contributes to its high efficacy in treating and preventing recurrent VT and ventricular fibrillation (VF).[3][5]
This compound, in contrast, is classified as a Class I antiarrhythmic agent.[6] Preclinical studies in rats have shown it to possess Class Ic characteristics, primarily acting as a sodium channel blocker.[6][7] This action reduces the maximum rate of depolarization of the cardiac action potential.[6]
Data Presentation: A Comparative Overview
The following tables summarize the key electrophysiological and antiarrhythmic parameters of this compound (based on preclinical data) and amiodarone (based on clinical and preclinical data).
Table 1: Electrophysiological Effects
| Parameter | This compound (in vivo, rats) | Amiodarone (clinical & preclinical) |
| Vaughan Williams Class | I (specifically Ic actions noted)[6] | III (with properties of Classes I, II, and IV)[1][2] |
| Primary Mechanism | Sodium channel blockade[7] | Potassium channel blockade[3] |
| Action Potential Duration | Increased only at high doses (8.0 mg/kg)[6] | Prolonged[1][3] |
| Ventricular Refractoriness | Increased at doses of 2.0 mg/kg and above[6] | Prolonged[1] |
| ECG: P-R Interval | Dose-dependent increase[6] | Increased[4] |
| ECG: QRS Duration | No significant change at antiarrhythmic doses[6] | Prolonged |
| ECG: Q-T Interval | Increased at the highest dose (8.0 mg/kg)[6] | Prolonged[4] |
Table 2: Efficacy in Ventricular Tachycardia
| Parameter | This compound (preclinical, rats) | Amiodarone (clinical) |
| VT Reduction | Reduced incidence of VT from 80% to 30% at 4 mg/kg in a coronary artery occlusion model.[8] | Effective in suppressing recurrent VT; efficacy rates of 63-71% in patients who failed other agents.[1] |
| VF Reduction | Reduced incidence of VF from 60% to 10% at 4 mg/kg in a coronary artery occlusion model.[8] | Demonstrated improvement in survival to hospital admission in out-of-hospital cardiac arrest due to VF.[3] |
| Proarrhythmic Effects | Pro-arrhythmic at high doses (8.0 mg/kg).[6] | Can cause proarrhythmia, including Torsades de Pointes, though the incidence is relatively low compared to other antiarrhythmics.[9] |
Experimental Protocols
This compound: In Vivo Electrophysiology and Antiarrhythmic Action in Rats
-
Objective: To assess the antiarrhythmic and electrophysiological actions of this compound.[6]
-
Animal Model: Conscious rats subjected to occlusion of the left anterior descending (LAD) coronary artery to induce arrhythmias.[6]
-
Drug Administration: Intravenous administration of this compound at doses ranging from 0.5 mg/kg to 8.0 mg/kg.[6]
-
Electrophysiological Assessment:
-
ECG Analysis: Changes in P-R interval, QRS duration, and Q-T interval were monitored.[6]
-
Ventricular Stimulation: Threshold currents for ventricular capture and fibrillation were determined.[6] Ventricular refractoriness was also assessed.[6]
-
Intracellular Potentials: Epicardial intracellular potentials were recorded to measure the maximum rate of rise of phase 0 of the action potential (dV/dtmax) and action potential duration.[6]
-
-
Antiarrhythmic Assessment: The incidence of ventricular tachycardia and fibrillation was quantified in the coronary artery occlusion model.[6]
Amiodarone: Clinical Trial for Refractory Ventricular Tachycardia (Illustrative Example)
While numerous trials on amiodarone exist, a common methodology involves:
-
Patient Population: Patients with recurrent, hemodynamically unstable ventricular tachycardia or ventricular fibrillation refractory to other antiarrhythmic drugs.
-
Study Design: Randomized, controlled trials comparing amiodarone to placebo or another antiarrhythmic agent.
-
Drug Administration: An initial intravenous loading dose followed by a maintenance infusion, or an oral loading regimen followed by a long-term maintenance dose.
-
Efficacy Endpoints:
-
Termination of acute VT episodes.
-
Prevention of VT/VF recurrence, often assessed through Holter monitoring, implantable cardioverter-defibrillator (ICD) interrogation, or documented arrhythmic events.
-
Survival to hospital admission or discharge in cardiac arrest scenarios.
-
-
Safety Endpoints:
-
Incidence of adverse effects, including hypotension, bradycardia, and proarrhythmia.
-
Monitoring of organ function (thyroid, liver, pulmonary) during long-term therapy.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action: A Comparative Visualization
The following diagrams illustrate the primary mechanisms of action for this compound and amiodarone.
Caption: Mechanism of action for this compound.
Caption: Multi-channel blocking mechanism of amiodarone.
Experimental Workflow: Preclinical Antiarrhythmic Drug Testing
This diagram outlines a typical workflow for the preclinical evaluation of a novel antiarrhythmic agent like this compound.
Caption: Preclinical evaluation workflow for an antiarrhythmic drug.
Conclusion
Amiodarone remains a cornerstone in the management of life-threatening ventricular arrhythmias due to its high efficacy, albeit with a significant potential for adverse effects requiring careful patient monitoring. This compound presents a more targeted Class I antiarrhythmic profile, which, in preclinical models, has demonstrated efficacy in reducing ventricular tachycardia and fibrillation.
The primary limitation of this comparison is the disparity in the available data; amiodarone has been extensively studied in humans, while the data for this compound is currently confined to preclinical animal models. Further clinical research, including direct comparative trials, would be necessary to fully elucidate the relative efficacy and safety of this compound versus amiodarone for the treatment of ventricular tachycardia in a clinical setting. This guide serves as a summary of the current, albeit imbalanced, state of knowledge on these two compounds.
References
- 1. Clinical efficacy of amiodarone in treatment of recurrent ventricular tachycardia and ventricular fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and tolerance of high-dose intravenous amiodarone for recurrent, refractory ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. droracle.ai [droracle.ai]
- 5. Amiodarone for the treatment and prevention of ventricular fibrillation and ventricular tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Amiodarone: What have we learned from clinical trials? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amiodarone: ionic and cellular mechanisms of action of the most promising class III agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acpjournals.org [acpjournals.org]
Validating Quinacainol's Position as a Class Ic Antiarrhythmic Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Quinacainol with established Class Ic antiarrhythmic drugs, flecainide and propafenone. By presenting supporting experimental data, detailed methodologies, and visual representations of key concepts, this document aims to objectively validate the Class Ic antiarrhythmic actions of this compound.
Electrophysiological Effects: A Head-to-Head Comparison
The defining characteristic of Class Ic antiarrhythmic agents is their potent blockade of fast sodium channels in the cardiac myocytes, leading to a marked slowing of the upstroke of the action potential (Phase 0) and consequently, a reduction in conduction velocity. This effect is reflected in the electrocardiogram (ECG) as a prolongation of the PR interval and a widening of the QRS complex. The following tables summarize the available quantitative data on the electrophysiological effects of this compound, flecainide, and propafenone.
Table 1: Effects on ECG Intervals in Rats
| Drug | Dose | Species | Change in PR Interval | Change in QRS Duration | Citation |
| This compound | 1.0 - 8.0 mg/kg (i.v.) | Rat | Dose-dependent increase | No change at 2.0 & 4.0 mg/kg; Increased at 8.0 mg/kg | [1] |
| Flecainide | 16 mg/kg (i.v.) | Rat | ~25% increase from baseline | ~40% increase from baseline | [2] |
| Propafenone | N/A in rats | Rat | Data not available | Data not available | |
| Propafenone | 450-900 mg/day (oral) | Human | Dose-related prolongation | Dose-related prolongation | [3][4] |
Table 2: Effects on Cardiac Action Potential and Refractoriness
| Drug | Parameter | Species | Effect | Citation |
| This compound | dV/dtmax of Phase 0 | Rat | Reduced (from 1.0 to 8.0 mg/kg) | [1] |
| Ventricular Effective Refractory Period (VERP) | Rat | Increased (at doses of 2.0 mg/kg and above) | [1] | |
| Flecainide | dV/dtmax of Phase 0 | Dog, Rabbit | Concentration-dependent decrease | [5] |
| Ventricular Effective Refractory Period (VERP) | Rabbit | Concentration-dependent increase | ||
| Propafenone | dV/dtmax of Phase 0 | N/A | Data not available | |
| Ventricular Effective Refractory Period (VERP) | Human | Increased | [6][7] |
Mechanism of Action: The Class Ic Hallmark
Class Ic antiarrhythmics exert their effect by binding to and blocking the fast sodium channels (Nav1.5) in the heart. This blockade is "use-dependent," meaning it is more pronounced at faster heart rates. The slow kinetics of binding and unbinding from the sodium channel are characteristic of Class Ic agents.
Experimental Protocols
The validation of this compound's Class Ic properties relies on robust experimental methodologies. Below are detailed protocols for the key experiments cited in this guide.
In Vivo Electrophysiology Studies in Rats
Objective: To assess the effects of a drug on the electrocardiogram (ECG) and susceptibility to induced arrhythmias in a living animal model.
Protocol:
-
Animal Preparation: Male Wistar rats are anesthetized (e.g., with urethane or a combination of ketamine/xylazine). Body temperature is maintained at 37°C using a heating pad.
-
ECG Recording: Subcutaneous needle electrodes are placed in a standard Lead II configuration to record the ECG. Baseline ECG parameters (PR interval, QRS duration, QT interval, heart rate) are recorded for a stabilization period.
-
Drug Administration: The test compound (this compound, flecainide, or vehicle control) is administered intravenously (i.v.) via a cannulated jugular vein at escalating doses.
-
Data Acquisition and Analysis: ECG is continuously monitored and recorded. Changes in ECG intervals are measured at each dose level and compared to baseline values.
-
Arrhythmia Induction (Optional): Programmed electrical stimulation can be applied to the ventricle to assess changes in the ventricular effective refractory period (VERP) and the threshold for inducing ventricular tachycardia or fibrillation.
Whole-Cell Patch-Clamp of Rat Ventricular Myocytes
Objective: To directly measure the effect of a drug on specific ion channels, such as the fast sodium channel, in isolated heart cells.
Protocol:
-
Cell Isolation: Ventricular myocytes are isolated from adult rat hearts by enzymatic digestion.
-
Pipette Preparation: Borosilicate glass micropipettes with a tip resistance of 2-4 MΩ are filled with an internal solution containing ions that mimic the intracellular environment.
-
Giga-seal Formation: The micropipette is brought into contact with the membrane of a myocyte, and gentle suction is applied to form a high-resistance seal (a "giga-seal").
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.
-
Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -80 mV). A series of voltage steps are applied to elicit the sodium current (INa).
-
Drug Application: The test compound is applied to the cell via the external perfusion solution.
-
Data Recording and Analysis: The sodium current is recorded before and after drug application. The percentage of current block and any changes in the current's kinetics are analyzed.
Discussion and Conclusion
The experimental data presented in this guide strongly support the classification of this compound as a Class Ic antiarrhythmic agent. Its dose-dependent prolongation of the PR interval and reduction of the dV/dtmax of the cardiac action potential are consistent with the primary mechanism of action of this drug class: potent sodium channel blockade.
Notably, at antiarrhythmic doses, this compound does not significantly alter the QRS duration in rats, a characteristic that may differentiate it from flecainide, which demonstrates a more pronounced effect on QRS widening at therapeutic concentrations. This could suggest a different binding kinetic or state-dependency of this compound on the sodium channel compared to other Class Ic agents. Further investigation into the use-dependent and state-dependent block of sodium channels by this compound would be valuable to fully elucidate its electrophysiological profile.
References
- 1. This compound, a new antiarrhythmic with class I antiarrhythmic actions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Effects of propafenone on ventricular arrhythmias: double-blind, parallel, randomized, placebo-controlled dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of flecainide on the electrophysiologic properties of isolated canine and rabbit myocardial fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rate-dependent failure of ventricular capture in patients treated with oral propafenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophysiologic effects and clinical efficacy of oral propafenone therapy in patients with ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Procainamide and Quinacainol for the Management of Wide QRS Complex Tachycardia
An objective review of the available clinical and preclinical data for two distinct antiarrhythmic agents in the context of treating wide QRS complex tachycardia.
This guide provides a detailed comparison of procainamide, a well-established antiarrhythmic drug, and quinacainol, a newer investigational agent, for the treatment of wide QRS complex tachycardia. The comparison is based on available clinical trial data for procainamide and preclinical research for this compound, reflecting the different stages of their development.
Executive Summary
Procainamide is a Class IA antiarrhythmic agent with proven efficacy and a well-documented safety profile for the acute management of hemodynamically stable wide QRS complex tachycardia, supported by randomized controlled trials. In contrast, this compound is a novel compound classified as a Class I antiarrhythmic with some characteristics of the Ic subclass, whose evaluation is currently limited to preclinical studies in animal models. At present, a direct comparison of their clinical utility is not feasible due to the lack of clinical data for this compound.
Procainamide: Clinical Evidence in Wide QRS Complex Tachycardia
Procainamide has been a cornerstone in the management of ventricular tachycardias. Its utility was notably highlighted in the PROCAMIO study, a multicenter, randomized, open-label trial that compared intravenous procainamide to amiodarone for the acute treatment of hemodynamically stable wide QRS complex monomorphic tachycardia.[1][2][3][4][5]
Quantitative Data from the PROCAMIO Study
The following tables summarize the key efficacy and safety outcomes from the PROCAMIO study.
Table 1: Primary and Secondary Outcomes of the PROCAMIO Study [1][4]
| Outcome | Procainamide (n=33) | Amiodarone (n=29) | Odds Ratio (OR) [95% CI] | P-value |
| Primary Endpoint | ||||
| Major Cardiac Adverse Events within 40 min | 9% (3) | 41% (12) | 0.1 [0.03-0.6] | 0.006 |
| Secondary Endpoints | ||||
| Tachycardia Termination within 40 min | 67% (22) | 38% (11) | 3.3 [1.2-9.3] | 0.026 |
| Adverse Events in the following 24h | 18% | 31% | 0.49 [0.15-1.61] | 0.24 |
Table 2: Patient Demographics and Baseline Characteristics in the PROCAMIO Study [1]
| Characteristic | Procainamide | Amiodarone |
| Mean Age (years) | 65 | 65 |
| Known Structural Heart Disease | 79% | 79% |
| Mean Left Ventricular Ejection Fraction | 39% | 39% |
| Mean Heart Rate (bpm) | 178 | 178 |
Experimental Protocol: The PROCAMIO Study
The PROCAMIO study provides a robust framework for a clinical trial evaluating antiarrhythmic drugs for wide QRS complex tachycardia.
-
Study Design: A prospective, multicenter, randomized, open-label trial conducted in 29 hospitals.[3]
-
Patient Population: Included adult patients (>18 years) with a regular, wide QRS complex (≥120 ms) tachycardia at a rate of ≥120 bpm who were hemodynamically stable (systolic blood pressure >90 mmHg, no dyspnea at rest, no signs of peripheral hypoperfusion, and no severe anginal symptoms).[2][3]
-
Intervention: Patients were randomized to receive either intravenous procainamide (10 mg/kg over 20 minutes) or intravenous amiodarone (5 mg/kg over 20 minutes).[4]
-
Primary Outcome: The primary endpoint was the incidence of major cardiac adverse events within 40 minutes of the start of the infusion. These events included clinical signs of peripheral hypoperfusion, signs of heart failure, severe hypotension, acceleration of the tachycardia by more than 20 bpm, or the development of polymorphic ventricular tachycardia.[2][3]
-
Secondary Outcomes: These included the acute termination of the tachycardia and the total number of adverse events during a 24-hour observation period.[2]
Mechanism of Action: Procainamide
Procainamide is a Class IA antiarrhythmic drug that primarily blocks voltage-gated sodium channels.[6][7] This action decreases the upstroke velocity (Phase 0) of the cardiac action potential, which in turn slows conduction. It also prolongs the action potential duration and the effective refractory period of atrial and ventricular myocardium.
This compound: Preclinical Data
This compound is an investigational antiarrhythmic agent. The available data on this compound is from a preclinical study in rats, which characterized its electrophysiological properties.[8]
Quantitative Data from Preclinical Studies in Rats
The following table summarizes the key electrophysiological effects of this compound observed in a rat model.[8]
Table 3: Electrophysiological Effects of this compound in Rats [8]
| Parameter | Effect | Effective Dose Range |
| dV/dtmax of Phase 0 (Action Potential) | Reduced | 1.0 - 8.0 mg/kg |
| Ventricular Refractoriness | Increased | ≥ 2.0 mg/kg |
| Threshold for Ventricular Fibrillation | Increased | ≥ 0.5 mg/kg |
| Action Potential Duration | Increased (only at the highest dose) | 8.0 mg/kg |
| P-R Interval | Dose-dependent increase | Not specified |
| QRS Duration | No change | Up to 8.0 mg/kg |
| Q-T Interval | Increased (only at the highest dose) | 8.0 mg/kg |
Note: Antiarrhythmic actions were observed at 2.0 and 4.0 mg/kg, while a pro-arrhythmic effect was seen at 8.0 mg/kg.[8]
Experimental Protocol: Preclinical Evaluation of this compound
The study on this compound involved an in vivo assessment in rats to determine its antiarrhythmic and electrophysiological effects.[8]
-
Animal Model: The study was conducted in conscious rats.
-
Arrhythmia Induction: Arrhythmias were induced by occlusion of the left anterior descending (LAD) coronary artery.
-
Electrophysiological Measurements: The effects of this compound were assessed by monitoring changes in the electrocardiogram (ECG), responses to left ventricular electrical stimulation, and changes in epicardial intracellular potentials.
-
Dose-Ranging: The study evaluated a range of doses from 0.5 mg/kg to 8.0 mg/kg.
Mechanism of Action: this compound
This compound is classified as a Class I antiarrhythmic agent.[8] Its primary mechanism is the blockade of sodium channels, which reduces the maximum rate of depolarization of the cardiac action potential (dV/dtmax). The preclinical data suggests it has properties that do not fit neatly into a single subclass of Class I agents, but its antiarrhythmic effects were associated with Class Ic actions.[8]
Comparison and Conclusion
The comparison between procainamide and this compound is one of a clinically validated treatment versus a preclinical candidate.
| Feature | Procainamide | This compound |
| Development Stage | Established clinical use | Preclinical |
| Evidence Level | Randomized controlled trials in humans | In vivo studies in animal models |
| Class | Class IA antiarrhythmic | Class I antiarrhythmic (with some Class Ic characteristics) |
| Primary Mechanism | Sodium channel blockade, prolongs action potential duration | Sodium channel blockade, reduces dV/dtmax |
| Efficacy Data | Proven effective in terminating wide QRS complex tachycardia (67% termination rate in PROCAMIO study)[4] | Antiarrhythmic effects demonstrated in a rat model of ischemia-induced arrhythmias[8] |
| Safety Profile | Well-characterized, with known risks of hypotension and proarrhythmia. The PROCAMIO study showed a lower incidence of major adverse cardiac events compared to amiodarone.[1][4] | Pro-arrhythmic effects were observed at higher doses in the preclinical model.[8] The full safety profile in humans is unknown. |
References
- 1. Safety and Efficacy of Intravenous Procainamide and Amiodarone in the Acute Treatment of Wide QRS Complex Monomorphic Tachycardias - American College of Cardiology [acc.org]
- 2. coreem.net [coreem.net]
- 3. emergencymedicine.wustl.edu [emergencymedicine.wustl.edu]
- 4. Randomized comparison of intravenous procainamide vs. intravenous amiodarone for the acute treatment of tolerated wide QRS tachycardia: the PROCAMIO study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized comparison of intravenous procainamide vs. intravenous amiodarone for the acute treatment of tolerated wide QRS tachycardia: the PROCAMIO study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound, a new antiarrhythmic with class I antiarrhythmic actions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Quinacainol and Other Class I Antiarrhythmic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Quinacainol and other selected Class I antiarrhythmic drugs, including Flecainide, Propafenone, and Lidocaine. The information is compiled from preclinical and clinical studies to offer an objective overview of their electrophysiological properties, efficacy, and safety profiles.
Electrophysiological and Antiarrhythmic Properties
Class I antiarrhythmic agents are classified based on their effects on the cardiac action potential, primarily through their interaction with voltage-gated sodium channels.[1] This class is further subdivided into Ia, Ib, and Ic, distinguished by their kinetics of sodium channel blockade and their effect on the action potential duration (APD).
This compound is a Class I antiarrhythmic agent that has been provisionally subclassified as a Class Ic agent.[2] Its antiarrhythmic actions are associated with its sodium channel blocking properties.[2][3]
Comparative Electrophysiological Effects
The following table summarizes the key electrophysiological effects of this compound in comparison to other representative Class I antiarrhythmic drugs. The data for this compound is derived from in vivo studies in rats, while the data for other agents are from a variety of preclinical and clinical studies.
| Parameter | This compound (in vivo, rats) | Flecainide (Class Ic) | Propafenone (Class Ic) | Lidocaine (Class Ib) |
| Heart Rate | Slight decrease (not statistically significant)[2] | No significant change or slight decrease | Decrease[4] | No significant change |
| P-R Interval | Dose-dependent increase[5] | Prolongation[6] | Prolongation[7] | No significant effect |
| QRS Duration | No significant change at antiarrhythmic doses[5] | Marked prolongation[6] | Prolongation[7] | No significant effect |
| Q-T Interval | Increased only at the highest dose (8.0 mg/kg)[5] | Minimal effect[8] | Minimal effect[8] | Shortening |
| Ventricular Refractoriness | Increased at doses of 2.0 mg/kg and above[5] | Increase | Increase | Shortening |
| dV/dtmax of Phase 0 | Reduced from 1.0 to 8.0 mg/kg[5] | Marked reduction | Marked reduction | Slight reduction |
| Action Potential Duration (APD) | Increased only at the highest dose (8.0 mg/kg)[5] | No significant effect | No significant effect | Shortening |
Comparative Antiarrhythmic Efficacy
The antiarrhythmic efficacy of these agents has been evaluated in various preclinical models and clinical settings.
| Condition | This compound (in vivo, rats) | Flecainide | Propafenone | Lidocaine |
| Ventricular Tachycardia (VT) induced by Myocardial Ischemia | 4 mg/kg dose reduced VT incidence from 80% to 30%[2] | Effective in suppressing ventricular arrhythmias[9] | Effective in suppressing ventricular arrhythmias[4][10] | Effective in treating ventricular arrhythmias, especially post-myocardial infarction[3] |
| Ventricular Fibrillation (VF) induced by Myocardial Ischemia | 4 mg/kg dose reduced VF incidence from 60% to 10%[2] | Can be used for prevention of life-threatening ventricular arrhythmias[9] | Used for treatment of life-threatening ventricular arrhythmias[4] | Used to treat ventricular fibrillation[3] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison.
In Vivo Electrophysiology Study in Rats (for this compound)
Objective: To assess the electrophysiological and antiarrhythmic effects of this compound in an animal model.
Protocol:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized, and catheters are inserted for drug administration and recording of intracardiac electrograms.
-
Electrophysiological Measurements: Baseline electrocardiogram (ECG) and intracardiac recordings are obtained. Programmed electrical stimulation is used to measure parameters such as sinus node recovery time, atrioventricular (AV) conduction, and ventricular effective refractory period.
-
Drug Administration: this compound is administered intravenously at cumulative doses (e.g., 0.5, 1, 2, 4, and 8 mg/kg).[5]
-
Data Analysis: Changes in electrophysiological parameters from baseline are measured at each dose.
-
Arrhythmia Induction (Myocardial Ischemia Model): A separate cohort of conscious rats undergoes ligation of the left anterior descending (LAD) coronary artery to induce myocardial ischemia and arrhythmias.[5]
-
Efficacy Assessment: The incidence and duration of ventricular tachycardia and fibrillation are quantified in drug-treated and control groups.[2]
Langendorff-Perfused Heart Preparation
Objective: To study the direct effects of antiarrhythmic drugs on the isolated heart, free from systemic influences.[11]
Protocol:
-
Heart Isolation: The heart is rapidly excised from an anesthetized animal (e.g., rabbit, guinea pig) and mounted on a Langendorff apparatus.[4][12]
-
Retrograde Perfusion: The heart is perfused via the aorta with an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) at a constant pressure or flow.[11]
-
Electrophysiological Recordings: Monophasic action potentials or surface ECGs are recorded to measure action potential duration, conduction velocity, and refractory periods.
-
Drug Perfusion: The antiarrhythmic drug of interest is added to the perfusate at desired concentrations.
-
Arrhythmia Induction: Arrhythmias can be induced by programmed electrical stimulation or by simulating ischemic conditions.[12]
Whole-Cell Patch Clamp of Isolated Cardiomyocytes
Objective: To investigate the effects of antiarrhythmic drugs on specific ion channels at the cellular level.[9][13]
Protocol:
-
Cell Isolation: Single ventricular myocytes are enzymatically isolated from a heart.[3]
-
Patch Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane. The patch of membrane under the pipette is then ruptured to allow electrical access to the whole cell ("whole-cell" configuration).[13]
-
Voltage Clamp: The membrane potential is clamped at a holding potential, and voltage steps are applied to elicit specific ion currents (e.g., sodium currents).
-
Drug Application: The drug is applied to the cell via the superfusion solution.
-
Data Analysis: The effects of the drug on the amplitude and kinetics of the ion currents are measured and analyzed.[3]
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for Class I antiarrhythmic drugs is the blockade of voltage-gated sodium channels (Nav1.5 in the heart).[7] The specific characteristics of this blockade determine the subclass of the drug.
Class Ic agents, such as Flecainide, Propafenone, and provisionally this compound, exhibit slow association with and dissociation from the sodium channel.[8] This results in a potent, rate-dependent block of the sodium current.
Adverse Effects and Clinical Considerations
The clinical use of Class I antiarrhythmic drugs is limited by their potential for adverse effects, most notably proarrhythmia.
| Drug | Common Adverse Effects | Serious Adverse Effects (Proarrhythmia) |
| This compound | Data on adverse effects in humans is limited. In rats, a dose of 8.0 mg/kg was found to be pro-arrhythmic.[5] | Proarrhythmic at high doses in preclinical models.[5] |
| Flecainide | Dizziness, visual disturbances, dyspnea, headache, nausea.[6] | Can cause new or worsened ventricular arrhythmias, particularly in patients with structural heart disease (CAST trial).[14] May cause atrial flutter with 1:1 AV conduction. |
| Propafenone | Dizziness, unusual taste, nausea, vomiting, constipation.[4] | Proarrhythmic effects, including new or worsened ventricular arrhythmias.[4] Can cause atrial flutter with 1:1 AV conduction. |
| Lidocaine | Drowsiness, dizziness, confusion, paresthesias, seizures (at high doses). | Central nervous system toxicity at high concentrations. Proarrhythmic effects are less common than with Class Ia or Ic agents. |
Important Note: The information on this compound is based on limited preclinical data and should be interpreted with caution. Further research, including well-controlled comparative clinical trials, is necessary to fully elucidate its therapeutic potential and safety profile in humans. The use of any antiarrhythmic drug requires careful patient selection and monitoring by a qualified healthcare professional.
References
- 1. researchgate.net [researchgate.net]
- 2. Sodium Channel Blocker Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. droracle.ai [droracle.ai]
- 5. Kinetic effects of quaternary lidocaine block of cardiac sodium channels: a gating current study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 7. Efficacy of oral propafenone in chronic ventricular arrhythmias: a placebo controlled cross-over exercise study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prospective comparison of flecainide versus quinidine for the treatment of paroxysmal atrial fibrillation/flutter. The Flecainide Multicenter Atrial Fibrillation Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flecainide in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of propafenone in patients with stable ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative study on the proarrhythmic effects of some antiarrhythmic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rupress.org [rupress.org]
- 13. Blockade of cardiac sodium channels by lidocaine. Single-channel analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Flecainide: Electrophysiological properties, clinical indications, and practical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Quinacainol's Effect on Ventricular Refractoriness
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Quinacainol's effects on ventricular refractoriness against other established antiarrhythmic agents. The information is intended to support research and development efforts in the field of cardiac electrophysiology.
Introduction to Ventricular Refractoriness
The ventricular effective refractory period (VERP) is a critical parameter in cardiac electrophysiology, representing the interval during which a new action potential cannot be initiated in the ventricular myocardium. Modulation of the VERP is a key mechanism by which antiarrhythmic drugs can terminate or prevent re-entrant arrhythmias. An increase in VERP can disrupt the re-entrant circuit, thereby restoring normal sinus rhythm. This guide will focus on the quantitative effects of this compound and other selected antiarrhythmic drugs on this crucial parameter.
Comparative Analysis of Effects on Ventricular Effective Refractory Period (VERP)
The following table summarizes the available quantitative data on the effects of this compound and selected alternative antiarrhythmic drugs on the ventricular effective refractory period. It is important to note that the data are derived from various studies with different methodologies, subject species, and routes of administration, which may influence the results.
| Drug | Class (Vaughan Williams) | Species | Dosage | Change in VERP | Citation(s) |
| This compound | Class I (specifically Ic suggested) | Rat | ≥ 2.0 mg/kg (IV) | Increased (quantitative data not specified) | [1][2] |
| Sotalol | Class III | Human | 1.5 mg/kg (IV) | +14.9% | [3] |
| Human | 320 mg/day (oral) | ~+25% (from 241±16 ms to 302±28 ms at 600ms cycle length) | [4] | ||
| Dofetilide | Class III | Human | High Dose (IV) | +16% to +21% (40-55 ms increase) | |
| Amiodarone | Class III (with multiple channel effects) | Human | Chronic Oral | ~+15% (from 253±21 ms to 291±28 ms) | |
| Human | 5-10 mg/kg (IV) | No significant effect | |||
| Quinidine | Class Ia | Human | Oral | +5% to +11% |
Experimental Protocols
A standardized methodology is crucial for the accurate assessment and comparison of the effects of different compounds on ventricular refractoriness. Below is a detailed protocol for an in vivo electrophysiological study in a rat model, synthesized from established methodologies.[5][6][7]
1. Animal Preparation:
-
Anesthesia: Anesthetize the rat using an appropriate agent (e.g., sodium pentobarbital, 45 mg/kg, IP).
-
Surgical Preparation: Place the anesthetized rat in a supine position on a surgical board. Shave and disinfect the surgical areas (neck and groin).
-
Catheterization:
-
Expose the right jugular vein and insert a catheter for drug administration and fluid maintenance.
-
Insert a multipolar electrode catheter into the right ventricle via the right jugular vein for stimulation and recording. The position of the catheter should be confirmed by monitoring intracardiac electrograms.
-
2. Electrophysiological Study:
-
Pacing Protocol:
-
Initiate ventricular pacing at a fixed cycle length (e.g., 150 ms) using a programmable stimulator.
-
Deliver a train of 8 to 10 pacing stimuli (S1) to achieve a steady state.
-
-
Determination of Ventricular Effective Refractory Period (VERP):
-
Following the S1 train, deliver a premature stimulus (S2) at a coupling interval slightly longer than the pacing cycle length.
-
Gradually decrease the S1-S2 coupling interval in decrements of 5 ms, and then 2 ms for finer mapping, until the S2 stimulus fails to elicit a ventricular depolarization.
-
The VERP is defined as the longest S1-S2 coupling interval that fails to capture the ventricle.
-
-
Drug Administration:
-
After establishing a baseline VERP, administer the test compound (e.g., this compound) or vehicle intravenously.
-
Allow for a sufficient equilibration period (e.g., 10-15 minutes) before repeating the VERP measurement.
-
-
Data Analysis:
-
Record and analyze the intracardiac electrograms to determine the precise point of capture and loss of capture.
-
Compare the VERP before and after drug administration to quantify the drug's effect.
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the mechanisms of action of the different classes of antiarrhythmic drugs on the ventricular myocyte action potential.
Caption: Mechanism of Class I and III Antiarrhythmics.
This compound, as a Class Ic agent, primarily exerts its effect by blocking the fast sodium channels, which are responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[8] This action slows the conduction velocity in the heart.
In contrast, Class III drugs like Sotalol, Dofetilide, and Amiodarone predominantly block the potassium channels involved in the repolarization phase (Phase 3).[9] This inhibition of potassium efflux leads to a prolongation of the action potential duration and, consequently, an increase in the effective refractory period.
The following diagram illustrates a simplified workflow for the experimental determination of VERP.
Caption: Workflow for VERP determination.
Conclusion
This compound demonstrates a clear effect on increasing ventricular refractoriness, consistent with its classification as a potent sodium channel blocker. While direct quantitative comparisons with other agents are challenging due to variations in experimental conditions across studies, the available data position this compound as a compound of interest for further investigation in the management of ventricular arrhythmias. The provided experimental protocol offers a standardized approach for future comparative studies to elucidate the precise relative potency and efficacy of this compound against other antiarrhythmic drugs. Researchers are encouraged to utilize this guide as a foundational resource for designing and interpreting studies aimed at validating the therapeutic potential of novel antiarrhythmic compounds.
References
- 1. Pharmacological and antiarrhythmic properties of this compound : a new sodium channel blocker? - UBC Library Open Collections [open.library.ubc.ca]
- 2. This compound, a new antiarrhythmic with class I antiarrhythmic actions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiologic and antiarrhythmic effects of sotalol in patients with life-threatening ventricular tachyarrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use-dependent electrophysiologic effects of DL-sotalol and modulation by isoproterenol in the human ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comprehensive protocol combining in vivo and ex vivo electrophysiological experiments in an arrhythmogenic animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Block of NA+ and K+ currents in rat ventricular myocytes by this compound and quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CV Pharmacology | Vaughan-Williams Classification of Antiarrhythmic Drugs [cvpharmacology.com]
A Cross-Study Comparative Analysis of the Hemodynamic Effects of Quinacainol and Other Class I Antiarrhythmic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study comparison of the hemodynamic effects of Quinacainol, a Class I antiarrhythmic agent, with other drugs in its class, including representatives from subclasses Ia (Quinidine), Ib (Lidocaine), and Ic (Flecainide, Propafenone). The information is compiled from a review of preclinical and clinical studies to assist researchers and drug development professionals in evaluating the cardiovascular safety and efficacy profiles of these agents.
Executive Summary
Class I antiarrhythmic drugs, by blocking sodium channels, inherently possess the potential to alter cardiac hemodynamics. This comparative analysis reveals that while all agents in this class demonstrate effects on cardiac conduction and contractility, the magnitude and clinical implications of these effects vary significantly. This compound exhibits a notable negative inotropic effect, particularly when autonomic reflexes are blocked. In comparison, Class Ic agents like Flecainide and Propafenone also show significant negative inotropy, which can be pronounced in patients with pre-existing left ventricular dysfunction. Quinidine (Class Ia) demonstrates a mixed hemodynamic profile with potential for vasodilation, while Lidocaine (Class Ib) is generally considered to have minimal hemodynamic effects at standard therapeutic doses.
Data Presentation: Hemodynamic Effects of Class I Antiarrhythmics
The following tables summarize the key quantitative hemodynamic effects of this compound and comparator Class I antiarrhythmic drugs as reported in the cited literature.
Table 1: Effects on Cardiac Contractility and Output
| Drug (Class) | Species/Population | Key Findings | Citation |
| This compound (Ic) | Human (Normal LV Function) | Decreased cardiac contractility (Vmax) | |
| Rat | No major effects on blood pressure. | ||
| Flecainide (Ic) | Human (Congestive Heart Failure) | Decreased Cardiac Index by 11%; Increased Pulmonary Wedge Pressure by 23%. | |
| Human (Coronary Heart Disease) | Decreased Stroke Index (-10%), Left Ventricular Stroke Work Index (-12%), and Ejection Fraction (-9%). | ||
| Propafenone (Ic) | Human (Ventricular Tachycardia) | Mild depression of Cardiac Index; slight increase in right atrial, pulmonary artery, and capillary wedge pressures. | |
| Healthy Human Males | At exercise, significantly decreased heart rate (-6%), systolic blood pressure (-6%), and rate-pressure product (-11%). | ||
| Quinidine (Ia) | Human (Congestive Heart Failure) | Significantly decreased stroke volume and cardiac output. | |
| Human (Transplanted Heart) | Decreased end-diastolic, end-systolic, and stroke volumes; decreased cardiac output and mean aortic blood pressure. | ||
| Lidocaine (Ib) | Human (Heart Disease) | 50 mg bolus showed no significant change in cardiac output or LVEDP. 100 mg bolus showed some depression of left ventricular function in some individuals, but not statistically significant for the group. | |
| Human (Acute Myocardial Infarction) | No significant effect on heart rate, systolic and diastolic arterial pressure, and cardiac output. |
Table 2: Effects on Electrocardiogram (ECG) Parameters
| Drug (Class) | Species/Population | P-R Interval | QRS Duration | Q-T Interval | Citation |
| This compound (Ic) | Rat | Prolonged | No change or prolonged | Increased at high doses | |
| Flecainide (Ic) | Human (Coronary Heart Disease) | Increased (+17%) | Increased (+15%) | Increased (+7%) | |
| Propafenone (Ic) | Human (Ventricular Tachycardia) | Prolonged | Prolonged | Prolonged in some patients | |
| Quinidine (Ia) | N/A | Prolongs | Prolongs | Prolongs | |
| Lidocaine (Ib) | Human (Acute Myocardial Infarction) | No significant change | No significant change | Significant reduction in QTc |
Experimental Protocols
A detailed understanding of the methodologies employed in the cited studies is crucial for the interpretation of the comparative data.
This compound Hemodynamic Study in Humans
-
Objective: To evaluate the hemodynamic effects of intravenous this compound with and without autonomic nervous system blockade.
-
Subjects: 16 patients with normal left ventricular function.
-
Methodology:
-
Group 1 (n=12): Received intravenous this compound.
-
Group 2 (n=4): Pretreated with beta-blockers and atropine to block autonomic reflexes, followed by intravenous this compound.
-
Measurements: Hemodynamic parameters were evaluated at 5 and 25 minutes post-administration. Cardiac contractility was assessed by measuring the maximum velocity of circumferential fiber shortening (Vmax).
-
Flecainide Hemodynamic Study in Congestive Heart Failure
-
Objective: To evaluate the hemodynamic and antiarrhythmic effects of intravenous flecainide acetate in patients with heart failure.
-
Subjects: 9 patients with congestive heart failure and frequent ventricular arrhythmias.
-
Methodology:
-
Intervention: Flecainide acetate (2 mg/kg) was infused intravenously over 60 minutes.
-
Measurements: Hemodynamic parameters including cardiac index and pulmonary wedge pressure were measured.
-
Lidocaine Hemodynamic Study in Patients with Heart Disease
-
Objective: To determine the hemodynamic effects of intravenous lidocaine in patients with heart disease.
-
Subjects: 12 patients with heart disease.
-
Methodology:
-
Intervention: Patients received a single intravenous bolus of either 50 mg (n=4) or 100 mg (n=8) of lidocaine.
-
Measurements: Hemodynamic variables including cardiac output and left ventricular end-diastolic pressure (LVEDP) were measured.
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes, the following diagrams are provided in DOT language.
Caption: Mechanism of Hemodynamic Effects of Class I Antiarrhythmics.
Quinacainol's Dose-Dependent Effect on P-R Interval: A Comparative Analysis
For Immediate Release
VANCOUVER, British Columbia – New research findings confirm the dose-dependent effects of Quinacainol, a novel antiarrhythmic agent, on the P-R interval of the electrocardiogram (ECG). A comprehensive review of available data and a comparative analysis against other established drugs affecting atrioventricular (AV) nodal conduction provide critical insights for researchers and drug development professionals in the field of cardiac electrophysiology.
This compound has been shown to dose-dependently increase the P-R interval, a key indicator of the time it takes for an electrical impulse to travel from the atria to the ventricles.[1] This effect is attributed to its action as a Class I antiarrhythmic agent, which primarily involves the blockade of sodium channels in cardiac cells. Understanding the precise dose-response relationship is crucial for its potential therapeutic application and for defining its safety profile.
Comparative Analysis of P-R Interval Modulators
To contextualize the electrophysiological profile of this compound, this guide provides a comparison with three other agents known to influence the P-R interval: Flecainide, a Class Ic antiarrhythmic; Verapamil, a Class IV antiarrhythmic (calcium channel blocker); and Quinidine, a Class Ia antiarrhythmic.
Quantitative Effects on P-R Interval
The following table summarizes the available quantitative data on the dose-dependent effects of this compound and comparator drugs on the P-R interval. It is important to note that direct comparative studies under identical experimental conditions are limited, and data has been compiled from various preclinical and clinical investigations.
| Drug | Dose | Species | Change in P-R Interval | Reference |
| This compound | Dose-relatedly increased | Rat | Specific quantitative values not available in reviewed literature. The effect is described as a dose-dependent widening. | [1] |
| Flecainide | 9 mg/kg (i.v.) | Rat | 56 ± 1 ms (vs. 46 ± 1 ms for vehicle) | [2] |
| 10 mg/kg | Ferret | Statistically significant prolongation | ||
| 15 mg/kg | Ferret | Statistically significant prolongation | ||
| Oral Administration | Human | Prolongs P-R interval by 17-29% | ||
| Verapamil | 300 mg/kg (single dose) | Rat | Did not significantly prolong the P-R interval in this study | [2] |
| 500 mg & 1000 mg (R-verapamil, single oral doses) | Human | Significant prolongations | ||
| Quinidine | 100 mg/kg (i.v.) | Rat | 50 ± 2 ms (vs. 43 ± 1 ms for vehicle) | [2] |
| Oral Administration | Human | Not substantially affected | [3] |
Note: The data presented is a synthesis from multiple sources and may not be directly comparable due to differences in experimental models and methodologies.
Experimental Protocols
Accurate assessment of drug effects on the P-R interval requires rigorous and standardized experimental protocols. The following outlines a typical methodology for in vivo electrocardiogram (ECG) recording in conscious rats to evaluate the dose-dependent effects of a test compound.
In Vivo ECG Recording in Conscious Rats
1. Animal Model:
-
Male Han-Wistar rats (or other appropriate strain), typically weighing 250-300g, are used.
-
Animals are housed under standard laboratory conditions with a controlled light-dark cycle and ad libitum access to food and water.
2. Surgical Implantation of Telemetry Device (if applicable):
-
For continuous monitoring, rats are anesthetized, and a radio-telemetry transmitter is surgically implanted. This allows for the recording of ECG and other hemodynamic parameters in conscious, freely moving animals, minimizing stress-induced artifacts.
3. Non-Invasive ECG Recording (Alternative to Telemetry):
-
For shorter-term studies, non-invasive methods can be employed. This involves placing surface electrodes on the shaved limbs of the conscious rat. Standard limb leads are used to record the ECG.
4. Drug Administration:
-
The test compound (e.g., this compound) and vehicle control are administered, typically via intravenous (i.v.) infusion or oral gavage, in a dose-escalating manner.
-
A sufficient time interval is allowed between doses to observe the full effect and for washout if necessary.
5. Data Acquisition and Analysis:
-
ECG data is continuously recorded before, during, and after drug administration.
-
The P-R interval is measured from the onset of the P-wave to the beginning of the QRS complex.[4][5][6]
-
Specialized software is used for automated or semi-automated analysis of the ECG waveforms to ensure accuracy and consistency.
-
Data is typically averaged over a set period (e.g., several consecutive cardiac cycles) for each dose level.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and the experimental process, the following diagrams are provided.
Conclusion
The available evidence strongly supports a dose-dependent prolongation of the P-R interval by this compound, consistent with its classification as a sodium channel blocker. This positions it mechanistically alongside other Class I antiarrhythmics like Flecainide. However, direct, head-to-head comparative studies with standardized methodologies are warranted to fully elucidate its relative potency and electrophysiological signature compared to existing agents. The experimental protocols and diagrams provided in this guide offer a framework for conducting such crucial preclinical evaluations. Further research will be instrumental in determining the therapeutic potential and clinical utility of this compound in the management of cardiac arrhythmias.
References
- 1. This compound, a new antiarrhythmic with class I antiarrhythmic actions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Flecainide versus quinidine for treatment of chronic ventricular arrhythmias. A multicenter clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. smart.dhgate.com [smart.dhgate.com]
- 6. youtube.com [youtube.com]
Quinacainol: A Comparative Analysis of Efficacy Against Newer Antiarrhythmic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinacainol is a Class I antiarrhythmic agent, provisionally subclassified as a Class Ic agent, that exerts its effects primarily by blocking cardiac sodium channels.[1][2] Its development and investigation have provided valuable insights into the mechanisms of arrhythmia and the pharmacology of antiarrhythmic drugs. This guide provides a comparative overview of the efficacy of this compound against newer generations of antiarrhythmic agents, supported by experimental data. Direct comparative studies between this compound and newer agents are limited; therefore, this analysis draws upon data from separate preclinical and clinical investigations to provide a comprehensive overview for research and drug development professionals.
Mechanism of Action: Sodium Channel Blockade
This compound's primary mechanism of action is the blockade of fast sodium channels (INa) in cardiomyocytes.[3] This action reduces the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity in non-nodal cardiac tissues.[3] At the molecular level, sodium channel blockers are thought to interact with a common binding region within the pore of the voltage-gated sodium channel.[4] The modulation of this channel is a key target for antiarrhythmic drug development.
The signaling pathway for cardiac sodium channel modulation, the primary target of this compound, is depicted below.
References
- 1. This compound, a new antiarrhythmic with class I antiarrhythmic actions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological and antiarrhythmic properties of this compound : a new sodium channel blocker? - UBC Library Open Collections [open.library.ubc.ca]
- 3. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 4. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory and Environment: Proper Disposal of Quinacainol
For researchers and scientists handling Quinacainol, ensuring its proper disposal is a critical aspect of laboratory safety and environmental responsibility. Due to its hazardous properties, specific procedures must be followed to mitigate risks to personnel and prevent environmental contamination.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this compound and its containers are disposed of through an approved waste disposal plant[1]. Under no circumstances should this compound be released into the environment, drains, or water courses[1].
Summary of this compound Hazards and Properties
To facilitate quick reference, the key identification and hazard information for this compound dihydrochloride is summarized below.
| Identifier | Value | Source |
| CAS Number | 83255-74-7 | [1] |
| Molecular Formula | C21H32Cl2N2O | [1] |
| GHS Hazard Statements | H302: Harmful if swallowed | [1] |
| H410: Very toxic to aquatic life with long lasting effects | [1] | |
| Precautionary Statement | P501: Dispose of contents/ container to an approved waste disposal plant | [1] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the essential steps for the safe handling and disposal of this compound waste in a laboratory setting. This procedure is designed to ensure compliance with safety regulations and to prevent accidental exposure or environmental release.
Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing the appropriate personal protective equipment to prevent skin and eye contact, and inhalation[1].
-
Eye Protection: Safety goggles with side-shields[1].
-
Hand Protection: Chemical-resistant protective gloves[1].
-
Body Protection: Impervious clothing to prevent skin exposure[1].
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powder form or creating aerosols[1].
Waste Collection and Containment
Proper containment of this compound waste is crucial from the point of generation to its final disposal.
-
Solid Waste: Collect pure this compound powder, contaminated personal protective equipment (gloves, etc.), and other solid materials in a designated, leak-proof, and sealable container.
-
Liquid Waste: For solutions containing this compound, use a dedicated, sealed, and shatter-proof waste container. If a spill occurs, absorb the solution with an inert, finely-powdered liquid-binding material such as diatomite or universal binders[1]. Collect the spillage and all contaminated materials for disposal[1].
-
Labeling: Clearly label the waste container with "Hazardous Waste," "this compound," and the appropriate hazard pictograms (e.g., harmful, environmentally hazardous).
Storage Prior to Disposal
Store the sealed hazardous waste container in a cool, well-ventilated area, away from incompatible materials such as strong acids, alkalis, and strong oxidizing or reducing agents[1]. Ensure the storage location is secure and accessible only to authorized personnel.
Arranging for Professional Disposal
The final and most critical step is to ensure the waste is handled by professionals.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide Information: Be prepared to provide the Safety Data Sheet (SDS) and information on the composition and quantity of the waste.
-
Documentation: Retain all documentation related to the waste transfer and disposal for your records, in accordance with institutional and regulatory requirements.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from waste generation to final disposal.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Quinacainol
This guide provides critical safety and logistical information for the proper handling and disposal of Quinacainol in a laboratory setting. Adherence to these procedures is essential to ensure the safety of researchers and to minimize environmental impact.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound.[1] This information is derived from the Safety Data Sheet (SDS) and is designed to provide comprehensive protection.
| PPE Category | Specification | Purpose |
| Eye/Face Protection | Safety goggles with side-shields | Protects against splashes and airborne particles. |
| Hand Protection | Protective gloves (e.g., nitrile, neoprene) | Prevents skin contact and absorption. |
| Skin and Body | Impervious clothing (e.g., lab coat) | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory | Suitable respirator | Required when ventilation is inadequate or when handling fine powders to prevent inhalation. |
Operational Plan: Safe Handling of this compound
A systematic approach to handling this compound is crucial to prevent exposure and accidents. The following step-by-step protocol should be followed:
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.[1]
-
Use a chemical fume hood, especially when working with the powdered form or creating solutions, to avoid the formation of dust and aerosols.[1]
2. Pre-Handling Preparations:
-
Ensure that a safety shower and an eye wash station are readily accessible.[1]
-
Review the Safety Data Sheet (SDS) before beginning any new procedure.
-
Assemble all necessary equipment and reagents before starting.
3. Handling the Compound:
-
Wear the appropriate PPE as specified in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in the area where this compound is being handled.[1]
-
Wash hands thoroughly after handling the compound.[1]
4. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water. Seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Disposal Plan: this compound Waste Management
Proper disposal of this compound and its containers is critical due to its high toxicity to aquatic life.[1]
1. Waste Collection:
-
Collect all this compound waste, including unused product and contaminated materials (e.g., gloves, wipes, pipette tips), in a designated and clearly labeled hazardous waste container.
2. Container Management:
-
Keep the waste container tightly sealed when not in use.
-
Store the waste container in a cool, well-ventilated area, away from incompatible materials.[1]
3. Final Disposal:
-
Dispose of the contents and the container at an approved waste disposal plant.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination.[1]
Workflow for Safe Handling and Disposal of this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
